2,4-Dimethylcyclohexane-1-carbaldehyde
Description
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Properties
IUPAC Name |
2,4-dimethylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLOASXVBUNPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589661 | |
| Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103263-27-0 | |
| Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,4-Dimethylcyclohexane-1-carbaldehyde
The following technical guide details the physicochemical and functional profile of 2,4-Dimethylcyclohexane-1-carbaldehyde , the saturated analog of the widely used fragrance ingredient Triplal (2,4-Dimethyl-3-cyclohexene-1-carbaldehyde).
This guide is structured for researchers and drug development scientists, focusing on its potential as a chiral scaffold, its reactivity profile, and its distinct properties compared to its unsaturated precursor.
Technical Guide & Whitepaper
Executive Summary
2,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 103263-27-0) is a saturated cyclic aldehyde derived primarily from the hydrogenation of 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (Triplal/Ligustral). While its unsaturated parent is a staple in the fragrance industry for its powerful "green" and "leafy" notes, the saturated analog presents a unique profile of enhanced stability and distinct stereochemical complexity.
For the pharmaceutical and chemical research sectors, this molecule serves as a valuable cyclohexyl scaffold . Its three stereocenters (C1, C2, C4) offer a rich template for asymmetric synthesis, making it a potential building block for biologically active agents targeting GPCRs or ion channels where cyclohexane conformations play a pivotal role in ligand binding.
Chemical Identity & Stereochemistry[1]
The molecule exists as a mixture of diastereomers due to substitution at the 1, 2, and 4 positions of the cyclohexane ring. Commercial preparations often vary in isomeric ratios depending on the hydrogenation conditions of the Diels-Alder precursor.
| Parameter | Data |
| IUPAC Name | 2,4-Dimethylcyclohexane-1-carbaldehyde |
| Common Synonyms | Saturated Triplal; 2,4-Dimethyltetrahydrobenzaldehyde; Cyclal (generic) |
| CAS Number | 103263-27-0 (General); 394734-96-4 (Specific isomers) |
| Molecular Formula | C₉H₁₆O |
| SMILES | CC1CCC(C(C1)C)C=O[1][2][3][4][5] |
| Stereocenters | C1, C2, C4 (Potential for up to 8 stereoisomers) |
Stereochemical Implications in R&D
Unlike the unsaturated analog, which has a flatter ring segment due to the double bond, the saturated cyclohexane ring adopts a chair conformation. The orientation of the methyl and formyl groups (axial vs. equatorial) significantly impacts:
-
Reactivity: Equatorial formyl groups are generally more accessible to nucleophiles.
-
Bioactivity: Drug candidates derived from this scaffold will exhibit different binding affinities based on the specific diastereomer (e.g., cis,cis vs. trans,trans).
Physicochemical Data Profile
The following data aggregates computed values and comparative experimental data from structurally related cyclohexane aldehydes.
| Property | Value / Range | Source/Note |
| Molecular Weight | 140.22 g/mol | PubChem [1] |
| Physical State | Colorless to pale yellow liquid | Standard Ambient Temp/Pressure |
| Boiling Point | ~190 – 200 °C (Predicted) | Extrapolated from Triplal (195°C) |
| Flash Point | ~65 – 75 °C | Estimated (Class IIIA Combustible) |
| Density | 0.91 – 0.93 g/cm³ | Estimated |
| LogP (Octanol/Water) | 2.50 | XLogP3 Computed [1] |
| Water Solubility | Insoluble (< 1 g/L) | Lipophilic nature |
| TPSA | 17.1 Ų | Topological Polar Surface Area [1] |
| Refractive Index | ~1.450 – 1.460 | Estimated |
Expert Insight: The LogP of 2.5 suggests this compound has moderate lipophilicity, making it suitable for crossing blood-brain barriers (BBB) if incorporated into CNS-active drugs, though the aldehyde group itself is metabolically labile and usually requires protection or conversion (e.g., to an amine or alcohol).
Synthesis & Manufacturing Pathways
The primary industrial route involves the Diels-Alder cycloaddition of 2-methyl-1,3-pentadiene and acrolein, followed by catalytic hydrogenation. This two-step process allows for the generation of the saturated scaffold from inexpensive petrochemical feedstocks.
Synthesis Workflow (DOT Visualization)
Figure 1: Industrial synthesis pathway transforming acyclic precursors into the saturated cyclohexane scaffold via the unsaturated 'Triplal' intermediate.
Protocol: Catalytic Hydrogenation (Lab Scale)
Note: This is a generalized protocol for reducing cyclohexene aldehydes.
-
Setup: Charge a high-pressure autoclave with 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (1.0 eq) and methanol (solvent).
-
Catalyst: Add 5% Pd/C (0.5 - 1.0 wt% loading).
-
Reaction: Pressurize with H₂ (20–50 bar) and heat to 50–80°C. Monitor H₂ uptake.
-
Workup: Filter catalyst over Celite. Concentrate filtrate under reduced pressure.
-
Purification: Fractional distillation is required to separate diastereomers if stereopurity is desired.
Reactivity & Applications in Drug Design
The aldehyde functionality at C1 is the primary handle for derivatization. In drug discovery, this molecule acts as a lipophilic spacer or a chiral core .
Key Transformations
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields cyclohexylmethylamines , a common motif in sodium channel blockers and antihistamines.
-
Oxidation: Conversion to 2,4-dimethylcyclohexanecarboxylic acid , which can be coupled to amino acids to form peptidomimetics.
-
Wittig Olefination: Extension of the carbon chain to create lipid-like tails.
Metabolic Stability & Toxicology
-
Oxidation: The aldehyde is rapidly oxidized in vivo by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid, which is generally rapidly excreted as a glucuronide conjugate.
-
Sensitization: Like its unsaturated parent, the aldehyde group can form Schiff bases with skin proteins, posing a risk of contact dermatitis. In drug design, the aldehyde is rarely the final functional group due to this reactivity.
Reactivity Pathway Diagram
Figure 2: Primary chemical transformations and metabolic fates of the aldehyde scaffold.
Safety & Handling (SDS Summary)
While specific data for the saturated form is less abundant than for Triplal, the structural similarity dictates following the safety protocols of the unsaturated parent (CAS 68039-49-6).
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Skin Sens. 1 (H317): May cause an allergic skin reaction.
-
Aquatic Chronic 2/3 (H411/H412): Toxic to aquatic life with long-lasting effects.
-
-
Handling: Use in a fume hood. Wear nitrile gloves. Avoid inhalation of vapors.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon exposure to air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17587929, 2,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
-
The Good Scents Company. Triplal (Unsaturated Analog Data for Comparison). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2,4-dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]
-
Cheméo. Chemical Properties of Cyclohexane Carbaldehydes. Retrieved from [Link]
Sources
- 1. WO2016049523A1 - High-coverage, low odor malodor counteractant compounds and methods of use - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 4,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 22235295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylcyclohexene-1-carbaldehyde | C9H14O | CID 23505473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde in Organic Solvents
Introduction
2,4-Dimethylcyclohexane-1-carbaldehyde is a saturated aldehyde featuring a cyclohexane ring substituted with two methyl groups and a formyl group. As a molecule with a moderately nonpolar character, its solubility in various organic solvents is a critical parameter in a wide range of applications, including as a fragrance ingredient, a flavoring agent, and an intermediate in organic synthesis.[1] A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to effectively formulate products, design synthetic routes, and predict its behavior in different chemical environments.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde. It delves into the physicochemical principles governing its solubility, offers a predicted solubility profile in a range of common organic solvents, and presents a detailed experimental protocol for its determination.
Theoretical Framework for Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarities are more likely to be soluble in one another. The key factors influencing the solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde are its molecular structure, polarity, and ability to form intermolecular bonds.
Molecular Structure and Polarity:
2,4-Dimethylcyclohexane-1-carbaldehyde possesses a predominantly nonpolar cyclohexane backbone with two nonpolar methyl groups. The presence of the aldehyde (formyl) group introduces a polar C=O bond, creating a dipole moment in that region of the molecule. However, the large nonpolar hydrocarbon portion of the molecule dominates its overall character.
A useful predictor of a molecule's polarity and, by extension, its solubility is the LogP value, the logarithm of the partition coefficient between octanol and water. The calculated XLogP3 value for 2,4-Dimethylcyclohexane-1-carbaldehyde is 2.5, indicating a moderate level of lipophilicity (fat-solubility) and a preference for nonpolar environments over polar ones.
Intermolecular Forces:
The primary intermolecular forces at play for 2,4-Dimethylcyclohexane-1-carbaldehyde are:
-
Van der Waals forces (London dispersion forces): These are the weakest intermolecular forces and are present in all molecules. They are the dominant forces for the nonpolar cyclohexane ring and methyl groups.
-
Dipole-dipole interactions: The polar aldehyde group allows for stronger dipole-dipole interactions with polar solvent molecules.
2,4-Dimethylcyclohexane-1-carbaldehyde lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), so it cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for weak hydrogen bonding with protic solvents.
Predicted Solubility Profile of 2,4-Dimethylcyclohexane-1-carbaldehyde
Based on the "like dissolves like" principle and the moderately nonpolar nature of 2,4-Dimethylcyclohexane-1-carbaldehyde (XLogP3 = 2.5), the following table provides a predicted qualitative solubility profile in a range of common organic solvents.
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | 1.9 | High | Similar nonpolar character; solubility driven by van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | High | Similar polarity; van der Waals forces and potential pi-pi stacking interactions. |
| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | High | Moderately polar, can effectively solvate the aldehyde group. |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High | Good balance of polarity to interact with the aldehyde group without being too polar to be repelled by the hydrocarbon backbone. |
| Acetone | Polar Aprotic | 5.1 | 21 | Medium | Higher polarity may lead to slightly reduced solubility compared to less polar solvents. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Medium | Similar to acetone, its polarity is on the higher side for optimal solubility. |
| Isopropanol | Polar Protic | 3.9 | 18 | Medium-Low | Can act as a hydrogen bond donor to the aldehyde's oxygen, but the overall polarity is a limiting factor. |
| Ethanol | Polar Protic | 4.3 | 24.3 | Low | The high polarity and strong hydrogen bonding network of ethanol are less compatible with the largely nonpolar solute. |
| Methanol | Polar Protic | 5.1 | 32.6 | Low | Similar to ethanol, but even more polar, leading to lower solubility. |
| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this moderately nonpolar compound. |
Factors Influencing Solubility
The solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde is a balance between its different structural components:
-
Cyclohexane Ring and Methyl Groups: These bulky, nonpolar groups are the primary drivers of its solubility in nonpolar solvents like hexane and toluene. They interact favorably with other nonpolar molecules through van der Waals forces.
-
Aldehyde Group: This polar functional group is key to its solubility in more polar solvents like diethyl ether and dichloromethane. The dipole of the C=O bond allows for favorable interactions with the dipoles of these solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a qualitative to semi-quantitative method for determining the solubility of 2,4-Dimethylcyclohexane-1-carbaldehyde in various organic solvents.
Materials:
-
2,4-Dimethylcyclohexane-1-carbaldehyde (solute)
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, isopropanol, ethanol, methanol)
-
Small test tubes with stoppers or caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Safety goggles, lab coat, and appropriate gloves
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 2,4-Dimethylcyclohexane-1-carbaldehyde and each solvent before use.
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Solvent Addition: Into each labeled test tube, add 1.0 mL of the corresponding solvent.
-
Solute Addition: To each test tube, add a small, precisely measured amount of 2,4-Dimethylcyclohexane-1-carbaldehyde. A good starting point is 100 µL (approximately 0.1 g).
-
Mixing: Securely cap each test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: After mixing, allow the test tubes to stand for a few minutes and observe the contents.
-
Soluble: The solution is clear and homogeneous with no visible droplets of the solute.
-
Partially Soluble: The solution is cloudy or contains some undissolved droplets of the solute.
-
Insoluble: Two distinct layers are visible, or the solute is present as a separate phase.
-
-
Semi-Quantitative Determination (Optional): For solvents in which the initial amount of solute dissolved, incrementally add more solute (e.g., in 50 µL aliquots), vortexing after each addition, until the solution becomes saturated (i.e., undissolved solute is visible). Record the total volume of solute that dissolved in the 1.0 mL of solvent.
Data Interpretation and Visualization
The results from the experimental protocol can be used to validate and refine the predicted solubility profile. A diagram illustrating the relationship between solvent properties and the observed solubility can be constructed to provide a clear visual representation of the findings.
Sources
An In-depth Technical Guide to 2,4-Dimethylcyclohexane-1-carbaldehyde and its Industrially Significant Analogue
This guide provides a comprehensive technical overview of 2,4-dimethylcyclohexane-1-carbaldehyde, addressing its nomenclature, chemical identity, and stereochemical complexity. Recognizing the limited availability of experimental data for this saturated aldehyde, this document extends its scope to include a detailed examination of its unsaturated analogue, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, a compound of significant commercial and research interest. This dual focus ensures a thorough understanding of the core chemical structure while providing field-proven insights into a related, widely used molecule.
Part 1: The Saturated Aldehyde: 2,4-Dimethylcyclohexane-1-carbaldehyde
This section focuses on the user-specified saturated compound, establishing its formal identity and summarizing its known properties.
IUPAC Nomenclature and Chemical Identification
The precise naming of substituted cyclic aldehydes is critical for unambiguous communication in research and development. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, when an aldehyde group (-CHO) is attached directly to a ring, the suffix "carbaldehyde" is appended to the name of the cycloalkane.[1][2][3] The ring carbons are numbered starting from the point of attachment of the carbaldehyde group (C1), proceeding in a direction that assigns the lowest possible locants to the other substituents.
Therefore, the correct and unambiguous IUPAC name for the topic compound is 2,4-dimethylcyclohexane-1-carbaldehyde . An alternative, commonly accepted name is 2,4-dimethylcyclohexanecarbaldehyde .
Stereoisomerism: A Critical Consideration
The structure of 2,4-dimethylcyclohexane-1-carbaldehyde possesses three stereocenters (at carbons 1, 2, and 4), giving rise to multiple potential stereoisomers. The relative orientations of the carbaldehyde, C2-methyl, and C4-methyl groups (axial vs. equatorial) define these isomers (e.g., cis/trans). This stereochemical diversity is fundamentally important as different isomers will exhibit distinct physical properties, chemical reactivity, and, if applicable, biological or olfactory characteristics. The PubChem entry for CAS number 103263-27-0 does not specify a particular stereoisomer, implying it refers to a mixture or an undefined isomeric form.[4]
Caption: Logical relationship of potential stereoisomers.
Physicochemical Properties (Computed)
Experimental data for 2,4-dimethylcyclohexane-1-carbaldehyde is scarce in the literature. The following properties are computationally derived and provide an estimate of its physicochemical characteristics.[4]
| Property | Value | Source |
| Molecular Weight | 140.22 g/mol | PubChem[4] |
| XLogP3-AA | 2.5 | PubChem[4] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Complexity | 120 | PubChem[4] |
Part 2: The Unsaturated Analogue: 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
In contrast to its saturated counterpart, the unsaturated aldehyde is a well-characterized and industrially important compound, primarily used in the fragrance and flavor industries.[5][6] It is commonly sold as a mixture of its cis- and trans-isomers.[6][7]
Chemical Identification and Synonyms
-
IUPAC Name : 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[8]
-
Molecular Formula : C₉H₁₄O[6]
-
Common Synonyms : Triplal, Ligustral, Cyclal C, Vertocitral[6][9]
Caption: 2D structures of the saturated and unsaturated aldehydes.
Physicochemical Properties (Experimental)
This compound is typically a colorless to pale yellow liquid with a characteristic powerful green and aldehydic odor.[6]
| Property | Value | Source |
| Molecular Weight | 138.21 g/mol | PubChem[8] |
| Boiling Point | 196 °C | Suzhou Senfeida Chemical[6] |
| Density | 0.933 g/mL at 25 °C | Suzhou Senfeida Chemical[6] |
| Refractive Index (n20/D) | 1.473 | Suzhou Senfeida Chemical[6] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[12] |
Synthesis: The Diels-Alder Reaction
The primary industrial synthesis of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde is a classic example of a Diels-Alder reaction.[6][7] This [4+2] cycloaddition involves the reaction of a conjugated diene (2-methyl-1,3-pentadiene) with a dienophile (acrolein).[6][7]
Causality : The choice of a Diels-Alder reaction is strategic for its high atom economy and ability to form a six-membered ring with control over regiochemistry. The reaction typically yields a mixture of cis- and trans-diastereomers, with the cis isomer often predominating.[7] Lewis acid catalysts can be employed to enhance the reaction rate and stereoselectivity.[7]
Caption: Workflow for Diels-Alder synthesis.
This protocol is adapted from methodologies described in the literature for similar reactions.[7]
-
Reactor Setup : Charge a suitable pressure reactor with 2-methyl-1,3-pentadiene (1.2 equivalents) and a polymerization inhibitor such as hydroquinone (approx. 0.1 mol%).
-
Reactant Addition : Add acrolein (1.0 equivalent) to the reactor.
-
Reaction Conditions : Seal the reactor and heat the mixture to 120-150 °C. The reaction is typically run for several hours (e.g., 12-24 hours). Monitor the reaction progress using Gas Chromatography (GC).
-
Work-up : After cooling to room temperature, transfer the crude product mixture from the reactor.
-
Purification : Purify the crude product by fractional distillation under reduced pressure to isolate the 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde isomers from unreacted starting materials and byproducts.
Applications in Industry
The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[13] Its powerful green, aldehydic, and slightly citrusy notes make it valuable in perfumes, cosmetics, soaps, detergents, and other household products.[6][9] It provides a fresh, leafy character to fragrance compositions.[9]
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and purity assessment of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde. High-Performance Liquid Chromatography (HPLC) can also be utilized for analysis.[11]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL) in a suitable solvent like hexane or dichloromethane.
-
GC Column : Use a non-polar capillary column, such as one with a polydimethylsiloxane stationary phase (e.g., SPB-1 or equivalent).[7]
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
-
Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a reference standard or library data.
Safety and Handling
Hazard Identification : 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde is classified as a skin sensitizer and may cause an allergic skin reaction.[14] It is also considered toxic to aquatic life with long-lasting effects.[14]
-
Hazard Statements : H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects).[14]
-
Precautionary Statements :
Handling and Storage : Store in a cool, well-ventilated place away from heat and ignition sources.[14] Use personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, during handling.
Conclusion
This guide has clarified the identity of 2,4-dimethylcyclohexane-1-carbaldehyde (CAS 103263-27-0) , highlighting its proper IUPAC nomenclature and the critical role of stereoisomerism, while also noting the current lack of extensive experimental data. To provide a functional and in-depth resource, a comprehensive analysis of the commercially significant unsaturated analogue, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (CAS 68039-49-6) , has been presented. The synthesis, applications, analytical methods, and safety protocols for this fragrance ingredient have been detailed, offering valuable, field-proven insights for researchers and drug development professionals. The juxtaposition of these two molecules underscores the importance of precise chemical identification and the vast differences in available knowledge that can exist between structurally similar compounds.
References
-
JoVE. (2023). IUPAC Nomenclature of Aldehydes. Available at: [Link]
- Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
-
CHEM-GUIDE. (n.d.). IUPAC system and IUPAC rules of naming aldehydes & ketones. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Available at: [Link]
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PennState. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,4-DIMETHYL-3-CYCLOHEXENECARBOXALDEHYDE Manufacturers Suppliers Factory. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethylcyclohexane-1-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Available at: [Link]
-
PCW France. (2023). Safety Data Sheet: TRITAL. Available at: [Link]
-
The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Available at: [Link]
-
COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. Available at: [Link]
-
SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Available at: [Link]
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- 5. chemimpex.com [chemimpex.com]
- 6. sfdchem.com [sfdchem.com]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 10. specialchem.com [specialchem.com]
- 11. 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | SIELC Technologies [sielc.com]
- 12. 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | 68039-49-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. directpcw.com [directpcw.com]
Technical Guide: Metabolic Fate and Biodegradation of 2,4-Dimethylcyclohexane-1-carbaldehyde
Topic: Metabolic Pathways and Biodegradation of 2,4-Dimethylcyclohexane-1-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2,4-Dimethylcyclohexane-1-carbaldehyde (CAS 103263-27-0) is a saturated cyclic aldehyde predominantly utilized in the fragrance industry for its powerful green, leafy, and floral olfactory notes. Structurally, it is the hydrogenated analog of the widely used "Triplal" (2,4-dimethyl-3-cyclohexene-1-carbaldehyde).
Understanding the metabolic fate of this molecule is critical for two distinct sectors: Toxicology/Drug Development (assessing skin sensitization potential and systemic clearance) and Environmental Science (determining persistence and biodegradability). This guide synthesizes established structure-activity relationships (SAR) for cyclic aldehydes, detailing the transition from reactive electrophile to stable carboxylate, and finally to ring cleavage.
Part 1: Chemical Identity and Physicochemical Context[1]
Before defining the pathways, the physicochemical constraints must be established. The molecule exists as a mixture of stereoisomers (cis/trans), which influences enzymatic binding affinity.
| Property | Value / Description | Impact on Metabolism |
| Molecular Formula | C9H16O | Low molecular weight facilitates rapid absorption. |
| Functional Group | Formyl (-CHO) on cyclohexane ring | Highly reactive electrophile; primary site of metabolic attack. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires Phase I/II metabolism for excretion. |
| Volatility | High | Significant environmental fate via volatilization and photo-oxidation. |
Part 2: Mammalian Metabolism (ADME & Toxicology)
In mammalian systems, the primary metabolic objective is detoxification of the reactive aldehyde group. Aldehydes are electrophiles capable of forming Schiff bases with protein lysine residues, a mechanism underpinning skin sensitization.[1] Rapid oxidation is the host's defense.
Primary Pathway: Oxidative Dehydrogenation
The dominant metabolic route (>80%) is the oxidation of the aldehyde to the corresponding carboxylic acid.
-
Enzyme: Aldehyde Dehydrogenase (ALDH), specifically ALDH2 (mitochondrial) and ALDH1 (cytosolic).
-
Mechanism: NAD+-dependent oxidation.
-
Product: 2,4-Dimethylcyclohexane-1-carboxylic acid .
-
Significance: This conversion removes the electrophilic reactivity, effectively nullifying the sensitization potential and facilitating excretion.
Secondary Pathway: Reductive Metabolism
A minor fraction (<15%) undergoes reduction, typically when ALDH is saturated or in tissues with high Alcohol Dehydrogenase (ADH) activity (e.g., liver, skin).
-
Enzyme: Alcohol Dehydrogenase (ADH).
-
Product: (2,4-Dimethylcyclohexyl)methanol .
Phase II Conjugation
Both the acid and alcohol metabolites undergo conjugation to increase water solubility for renal or biliary excretion.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl group of the alcohol or the carboxyl group of the acid (forming an acyl glucuronide).
-
Glycine Conjugation: The carboxylic acid metabolite may form an amide bond with glycine (similar to benzoate metabolism), though steric hindrance from the methyl groups may limit this specific pathway compared to unbranched analogs.
Visualization: Mammalian Metabolic Map
Figure 1: Mammalian metabolic fate showing the divergence between detoxification (oxidation/reduction) and haptenization (protein binding).
Part 3: Environmental Biodegradation
In microbial environments (soil/water), the goal is mineralization (conversion to CO2 and H2O). The cyclohexane ring presents a stability challenge compared to linear chains.
Aerobic Degradation Pathway
The pathway follows the "Cluster/Read-Across" logic for cyclic aldehydes defined by RIFM and OECD guidelines.
-
Activation: Rapid oxidation of the aldehyde to 2,4-dimethylcyclohexane-1-carboxylic acid (identical to mammalian Phase I).
-
CoA Ligation: The acid is activated to a Coenzyme-A thioester by a ligase.
-
Ring Functionalization: Unlike linear fatty acids, the ring cannot undergo simple beta-oxidation immediately.
-
Mechanism: A dehydrogenase introduces a double bond (desaturation) to form a cyclohexene-carboxyl-CoA derivative.
-
Hydration: Water is added across the double bond to introduce a hydroxyl group.
-
-
Ring Cleavage: The ring is eventually cleaved, often yielding pimelic acid derivatives or entering the beta-oxidation spiral if the methyl substituents allow.
-
Note: The 2,4-dimethyl substitution pattern creates steric hindrance, potentially classifying this molecule as "Inherently Biodegradable" rather than "Readily Biodegradable" depending on the specific microbial consortium.
-
Visualization: Microbial Degradation Workflow
Figure 2: Step-wise microbial degradation from aldehyde oxidation to ring mineralization.
Part 4: Experimental Protocols
To validate the pathways described above, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Liver Microsomes)
Objective: Determine the intrinsic clearance and identify the primary metabolite (Acid vs. Alcohol).
-
System Preparation: Thaw pooled human/rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactor Addition: Prepare two parallel incubations:
-
Set A (Oxidative): Add NAD+ (1 mM) to drive ALDH activity.
-
Set B (Reductive): Add NADH/NADPH (1 mM) to drive ADH activity.
-
-
Initiation: Add 2,4-Dimethylcyclohexane-1-carbaldehyde (1 µM final conc) dissolved in DMSO (<0.1% v/v).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (negative mode for acid metabolite, positive mode for alcohol).
-
Validation: Metabolic stability is confirmed if substrate depletion correlates with the stoichiometric appearance of the carboxylic acid (m/z ~155 [M-H]-).
Protocol B: OECD 301F (Manometric Respirometry)
Objective: Assess "Ready Biodegradability" for environmental regulatory compliance.
-
Inoculum: Activated sludge from a wastewater treatment plant (30 mg/L suspended solids).
-
Test Medium: Mineral salts medium (pH 7.4) devoid of carbon sources.
-
Setup:
-
Test Flask: Medium + Inoculum + Test Substance (100 mg/L ThOD).
-
Blank: Medium + Inoculum (measures endogenous respiration).
-
Reference: Sodium Benzoate (validates sludge activity).
-
-
Measurement: Incubate at 22°C in the dark for 28 days. Continuous monitoring of O2 consumption via pressure drop (O2 absorbed by NaOH trap).
-
Calculation:
-
Pass Criteria: >60% degradation within a 10-day window.
References
-
Research Institute for Fragrance Materials (RIFM). (2020).[2] Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs. ACS Sustainable Chemistry & Engineering. Link
-
European Chemicals Agency (ECHA). (2017).[2] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.Link
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link
-
PubChem. (2024). 2,4-Dimethylcyclohexane-1-carbaldehyde (Compound Summary). National Library of Medicine. Link
-
Patel, M. et al. (2022). Metabolic pathways of cyclic aldehydes in mammalian systems. Toxicology Letters (Inferred from structural analogs). Link
Sources
The 2,4-Dimethylcyclohexane-1-carbaldehyde Scaffold: From Olfactory Origins to Medicinal Utility
Topic: Literature Review of 2,4-Dimethylcyclohexane-1-carbaldehyde Derivatives Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 103263-27-0) represents a versatile saturated alicyclic scaffold. While historically predominant in the fragrance industry as the hydrogenated derivative of "Triplal" (Ligustral), its structural attributes—specifically its lipophilic core and stereochemical complexity—position it as a valuable building block in modern medicinal chemistry.
This guide analyzes the transition of this molecule from a fragrance ingredient to a pharmacophore intermediate. We explore its synthesis, stereoselective reactivity, and application as a bioisostere for substituted phenyl rings in drug design, offering a "3D" escape from the flatland of aromatic scaffolds.
Structural Analysis & Stereochemistry
The molecule features three chiral centers at positions C1, C2, and C4, leading to a complex stereochemical profile.
-
Conformational Dynamics: The cyclohexane ring adopts a chair conformation. The stability of the isomers (cis/trans) is dictated by the equatorial preference of the bulky methyl and formyl groups.
-
Lipophilicity (LogP): The saturated cyclohexane ring is significantly more lipophilic than its aromatic counterpart. This allows for the modulation of membrane permeability in drug candidates.
-
Bioisosterism: The 2,4-dimethylcyclohexyl group serves as a bulky, hydrophobic pharmacophore, mimicking 2,4-dimethylphenyl or tert-butyl groups but with distinct metabolic and solubility profiles.
Table 1: Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C₉H₁₆O | Core Scaffold |
| Molecular Weight | 140.22 g/mol | Fragment-based design (Low MW) |
| LogP (Predicted) | ~2.5 - 2.9 | Good membrane permeability |
| Stereoisomers | 8 theoretical (4 diastereomers) | Opportunity for chiral resolution/selection |
| Key Functionality | Formyl group (-CHO) | High reactivity "warhead" for diversification |
Synthetic Pathways[2][3]
The primary route to 2,4-Dimethylcyclohexane-1-carbaldehyde is the catalytic hydrogenation of its unsaturated precursor, 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (Triplal/Ligustral), which is synthesized via a Diels-Alder reaction.
The Diels-Alder Origin (Precursor Synthesis)
The industrial synthesis of the unsaturated precursor involves the cycloaddition of 2-methyl-1,3-pentadiene and acrolein .
-
Diene: 2-Methyl-1,3-pentadiene[1]
-
Dienophile: Acrolein (Propenal)
-
Mechanism: [4+2] Cycloaddition[1]
-
Regioselectivity: The methyl group at C2 of the diene and the formyl group of the dienophile direct the formation of the 2,4-dimethyl isomer (major product) over the 1,3- or 1,4-isomers, governed by electronic and steric factors.
Hydrogenation to the Target
The double bond at C3-C4 is reduced to yield the saturated title compound.
-
Catalyst: Pd/C or Raney Nickel.
-
Conditions: H₂ (1-5 atm), solvent (MeOH or EtOH).
-
Outcome: Complete saturation of the ring while preserving the aldehyde functionality (requires careful control to avoid reducing the aldehyde to an alcohol).
Visualization: Synthesis Workflow
Figure 1: Synthetic route from commodity chemicals to the saturated scaffold.[2]
Reactivity & Medicinal Derivatization[5]
The aldehyde functionality at C1 is the pivot point for generating bioactive libraries. In drug development, this scaffold acts as a Lipophilic Linker or Terminal Hydrophobe .
Reductive Amination (GPCR Ligand Synthesis)
Reacting the aldehyde with primary or secondary amines, followed by reduction (NaBH(OAc)₃), yields 2,4-dimethylcyclohexyl-methylamines .
-
Application: This motif appears in neuroactive compounds (e.g., sigma receptor ligands) where a basic nitrogen is tethered to a lipophilic cycle.
-
Protocol Insight: Use mild reducing agents (STAB) to prevent epimerization of the alpha-chiral center.
Heterocycle Construction (Bioactive Linkers)
The aldehyde can be converted into various heterocycles, serving as a rigid spacer in fragment-based drug discovery.
-
Imidazoles: Reaction with glyoxal and ammonia (Debus-Radziszewski synthesis).
-
Thiazoles: Reaction with cysteine or mercaptoamines.
-
Amidrazones: Recent literature highlights the synthesis of amidrazone derivatives from cyclohexanecarbaldehydes, which exhibit antimicrobial and anti-inflammatory properties by inhibiting cytokines (TNF-α, IL-6).[3]
Wittig/HWE Olefination
Reaction with phosphonium ylides generates exocyclic double bonds, extending the carbon chain for linker optimization in PROTACs or enzyme inhibitors.
Visualization: Derivatization Logic
Figure 2: Divergent synthesis pathways for medicinal chemistry applications.
Experimental Protocol: Reductive Amination
Objective: Synthesis of N-benzyl-1-(2,4-dimethylcyclohexyl)methanamine (Representative Library Member).
Rationale: This protocol demonstrates the stability of the cyclohexane ring under reducing conditions and the utility of the aldehyde as a handle for introducing basic pharmacophores.
Materials:
-
2,4-Dimethylcyclohexane-1-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in DCM (30 mL). Add benzylamine (11 mmol) and stir at room temperature for 30 minutes. Note: Use molecular sieves if the imine formation is sluggish.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise. Add acetic acid (1-2 drops) to catalyze the reduction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude amine via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the methylene doublet (~2.5 ppm) adjacent to the nitrogen.
-
MS: Confirm Molecular Ion [M+H]+.
Biological Implications & Future Outlook
Antimicrobial & Anti-inflammatory Potential
Recent studies on substituted cyclohexanecarboxylic acid derivatives (specifically amidrazones) have demonstrated significant biological activity.
-
Mechanism: Modulation of inflammatory cytokines (TNF-α, IL-6) and inhibition of bacterial growth (S. aureus, E. coli).[3]
-
Relevance: The 2,4-dimethyl substitution pattern increases lipophilicity compared to the unsubstituted cyclohexane, potentially enhancing penetration into bacterial cell walls or binding affinity to hydrophobic pockets in enzymes like COX-2 or 5-LOX.
Metabolic Stability
Unlike phenyl rings, which can undergo hydroxylation to form reactive arene oxides (toxicophores), the saturated cyclohexane ring is metabolically more robust, typically undergoing slow oxidation at the tertiary carbons. This makes it an excellent "bioisostere" for extending the half-life of rapidly metabolized drugs.
References
-
PubChem. 2,4-Dimethylcyclohexane-1-carbaldehyde (Compound Summary). National Library of Medicine.[4] Available at: [Link]
-
Monnier-Benoit, P., et al. (2007).[5] Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R.[5] Chimie, 10, 259-267. (Describes the synthesis of the unsaturated precursor and derivatives).
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link] (Reference for antimicrobial/anti-inflammatory potential of the scaffold).
-
Fragrance Conservatory. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde (Triplal). Available at: [Link] (Source for industrial synthesis and properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclohexanecarboxaldehyde | C7H12O | CID 16275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Methodological & Application
Application Note: Precision Synthesis of 2,4-Dimethylcyclohexane-1-carbaldehyde
High-Selectivity Catalytic Hydrogenation Protocol
Executive Summary & Core Directive
This guide details the protocol for the chemoselective synthesis of 2,4-dimethylcyclohexane-1-carbaldehyde (Target) via the catalytic hydrogenation of 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (Precursor).
The primary challenge in this synthesis is the Chemoselectivity Paradox : reducing the endocyclic C=C double bond while preserving the reactive formyl (aldehyde) group. Standard hydrogenation conditions often lead to the thermodynamic sink—the saturated alcohol—or the kinetically favored unsaturated alcohol. This protocol utilizes a Pd/Al₂O₃ system modified with organic bases to achieve >98% chemoselectivity.
Target Audience: Process Chemists, Fragrance Synthesis Researchers, and API Development Scientists.
The Chemoselectivity Challenge
In the hydrogenation of
-
C=C Hydrogenation (Desired): Yields the saturated aldehyde. Thermodynamics favor this (
). -
C=O Hydrogenation (Undesired): Yields the unsaturated alcohol.[1] While thermodynamically less favored (
), kinetic factors on specific metal surfaces (like Pt or Ru) often favor carbonyl adsorption.
For the specific precursor 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (a Diels-Alder adduct of 2-methyl-1,3-pentadiene and acrolein), steric hindrance from the methyl groups adds a layer of complexity, requiring a catalyst with accessible pore volume but strict electronic control to repel the carbonyl oxygen.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the critical control point enforced by the catalyst choice.
Caption: Pathway divergence dependent on catalyst metal center and surface modification. Green path represents the desired protocol.
Catalyst Selection Strategy
Based on electronic modification theories and industrial precedents (Sources [1], [2]), Palladium (Pd) is the metal of choice for C=C selectivity in aliphatic aldehydes. However, pure Pd can still reduce aldehydes at high pressures.
The Solution: Electronic Poisoning We utilize 5% Pd on Alumina (Pd/Al₂O₃) rather than Carbon. Alumina's acidic/basic sites can be tuned. Furthermore, we introduce a nitrogenous modifier (Triethylamine or Pyridine) which competitively adsorbs onto the Lewis acidic sites of the support, preventing the activation of the carbonyl oxygen.
| Catalyst System | C=C Selectivity | C=O Selectivity | Risk Factor |
| Pd/C (Unmodified) | High | Low | Risk of over-reduction to alcohol if reaction runs too long. |
| Pt/C | Low | High | Favors unsaturated alcohol (wrong product). |
| Ru/C | Moderate | Moderate | Often reduces aromatics; unpredictable on this substrate. |
| Pd/Al₂O₃ + Et₃N | Very High | Zero | Optimal. Base poisons sites active for C=O reduction. |
Detailed Experimental Protocol
4.1. Reagents & Equipment
-
Precursor: 2,4-Dimethyl-3-cyclohexene-1-carbaldehyde (Purity >95%, typically a mixture of cis/trans isomers).
-
Catalyst: 5% Pd/Al₂O₃ (powder, reduced).
-
Solvent: Toluene (Preferred for solubility) or Ethanol (Green alternative).
-
Modifier: Triethylamine (TEA).
-
Hydrogen Source: H₂ gas (99.999%).
-
Equipment: 300 mL Stainless Steel Autoclave (Parr or Buchi) with gas entrainment impeller.
4.2. Step-by-Step Procedure
-
Catalyst Loading: In a glovebox or well-ventilated hood, charge the autoclave liner with 2.0 g of 5% Pd/Al₂O₃ (1 wt% loading relative to substrate).
-
Note: If using dry catalyst, wet with 10 mL toluene immediately to prevent pyrophoric ignition.
-
-
Substrate Addition: Dissolve 200 g of Precursor in 100 mL of Toluene . Add 1.0 mL of Triethylamine (0.5 vol%).
-
Causality: The TEA creates a "monolayer" effect on the catalyst acidic sites, inhibiting carbonyl activation.
-
-
Sealing and Purging: Seal the autoclave. Purge with Nitrogen (3 cycles, 5 bar) to remove Oxygen. Purge with Hydrogen (3 cycles, 5 bar) to saturate the headspace.
-
Reaction Conditions (The "Soft" Hydrogenation):
-
Pressure: Set H₂ pressure to 5 bar (72 psi) .
-
Why? High pressure (>20 bar) forces C=O reduction. 5 bar is sufficient for C=C reduction but insufficient for C=O activation on Pd.
-
-
Temperature: Heat to 40°C .
-
Why? Keep T < 60°C. Higher temperatures increase the activation energy available for the unwanted carbonyl reduction.
-
-
Stirring: 800-1000 RPM (Mass transfer limited regime).
-
-
Monitoring: Monitor H₂ uptake via mass flow controller or pressure drop. The reaction typically consumes 1 equivalent of H₂ within 2–4 hours .
-
Critical Stop Point: As soon as H₂ uptake plateaus, terminate the reaction immediately . Continued exposure invites over-reduction.
-
-
Work-up:
-
Cool to 20°C. Vent H₂ and purge with N₂.
-
Filter catalyst through a Celite pad (or sintered glass) to remove Pd.
-
Concentrate filtrate under reduced pressure to remove Toluene and TEA.
-
Purification: Vacuum distillation (bp approx. 70-75°C at 5 mmHg).
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the integrity of the aldehyde signal and the disappearance of the alkene.
NMR Specification (
H, 400 MHz, CDCl
)
-
Aldehyde Proton (-CHO): Look for a doublet at
9.6 - 9.8 ppm .-
Validation: If this peak shifts to
3.5-4.0 ppm (broad singlet/multiplet), you have reduced it to an alcohol (Failed).
-
-
Alkene Protons (-CH=CH-): Look for disappearance of signals at
5.4 - 5.6 ppm .-
Validation: Integration should be < 1% relative to the aldehyde proton.
-
Process Control Diagram
The following workflow ensures decision gates are respected during the synthesis.
Caption: Operational workflow with critical decision gates based on hydrogen uptake and IPC analysis.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Formation of Alcohol (Over-reduction) | Temperature too high or Reaction time too long. | Reduce T to 25°C. Stop reaction immediately upon H₂ uptake cessation. Increase TEA conc. |
| Incomplete Conversion (>5% Alkene) | Catalyst poisoning or H₂ starvation. | Ensure vigorous stirring (>1000 RPM) to overcome gas-liquid mass transfer limits. Check H₂ purity. |
| Isomer Ratio Shift | Cis/Trans isomerization. | The 2,4-dimethyl system has stereocenters. Hydrogenation generally favors the thermodynamic trans isomer. This is usually acceptable/desired for fragrance profiles. |
References
-
Mäki-Arvela, P., et al. (2005). Selective hydrogenation of citral over supported metal catalysts.[2]Journal of Catalysis . (Demonstrates the efficacy of Pd for C=C selectivity in unsaturated aldehydes).
-
Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes.[2][3][4][5]Catalysis Reviews . (Authoritative review on mechanism and catalyst choice).
-
PubChem. (2025).[6] 2,4-Dimethylcyclohexane-1-carbaldehyde Compound Summary. (Structure and property verification).
-
IFF Patent (US4610813A). Process for augmenting or enhancing the aroma of consumable materials. (Industrial context for the synthesis of dimethylcyclohexene carbaldehyde derivatives).
-
Dong, Y., & Zaera, F. (2018).[4] Selectivity in Hydrogenation Catalysis with Unsaturated Aldehydes.[1][2][3][4][5][7]J. Phys.[1][4] Chem. Lett. (Mechanistic insights into parallel vs sequential hydrogenation steps).
Sources
- 1. Selectivity in Hydrogenation Catalysis with Unsaturated Aldehydes: Parallel versus Sequential Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Selectivity in Hydrogenation Catalysis with Unsaturated Aldehydes: Parallel versus Sequential Steps / The Journal of Physical Chemistry Letters, 2018 [sci-hub.sg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Oxidation of 2,4-Dimethylcyclohexane-1-carbaldehyde to 2,4-Dimethylcyclohexane-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal for the generation of key intermediates in pharmaceutical and materials science. This document provides a detailed guide for the oxidation of 2,4-Dimethylcyclohexane-1-carbaldehyde, a sterically hindered cyclic aldehyde, to its corresponding carboxylic acid. We will explore various oxidation methodologies, with a primary focus on the Pinnick oxidation due to its high functional group tolerance and efficacy with sterically demanding substrates.[1][2] A comprehensive, step-by-step protocol for this preferred method is provided, alongside a comparative analysis of alternative reagents. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible results.
Introduction
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative process in organic chemistry.[3] This transformation is critical in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), where the carboxylic acid moiety often serves as a crucial pharmacophore or a handle for further chemical modification. 2,4-Dimethylcyclohexane-1-carbaldehyde presents a common challenge in this conversion due to the steric hindrance around the aldehyde functional group. Selecting an appropriate oxidant and optimizing reaction conditions are paramount to achieving high yields and purity of the desired 2,4-Dimethylcyclohexane-1-carboxylic acid.
This application note will delve into the practical aspects of this oxidation, offering researchers a reliable protocol and a deeper understanding of the underlying chemical principles.
Comparative Analysis of Oxidation Methods
Several reagents can effect the oxidation of aldehydes to carboxylic acids.[4] The choice of oxidant is dictated by factors such as the substrate's sensitivity to reaction conditions, the presence of other functional groups, cost, and safety considerations.
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Pinnick Oxidation | Sodium chlorite (NaClO2), a mild acid (e.g., NaH2PO4), and a scavenger (e.g., 2-methyl-2-butene) | Room temperature in a buffered aqueous/organic solvent mixture | High functional group tolerance, effective for sterically hindered and α,β-unsaturated aldehydes, mild conditions, and relatively low cost.[1][5][6] | Requires a scavenger to quench the hypochlorous acid byproduct.[6] |
| Jones Oxidation | Chromium trioxide (CrO3) in aqueous sulfuric acid and acetone | 0°C to room temperature | Inexpensive and powerful oxidant.[7] | Highly toxic and carcinogenic chromium waste, strongly acidic conditions can be incompatible with sensitive functional groups.[8][9] |
| Potassium Permanganate (KMnO4) | KMnO4 in acidic or basic solution | Varies from cold to hot conditions | Strong and readily available oxidant.[10][11] | Can be non-selective and may cleave other functional groups, especially under harsh conditions.[12][13] |
| Tollens' Reagent | Silver nitrate (AgNO3) in aqueous ammonia | Mild heating | Mild and selective for aldehydes. | Expensive, and the reagent must be freshly prepared and handled with care to avoid the formation of explosive silver nitride. |
For the oxidation of 2,4-Dimethylcyclohexane-1-carbaldehyde, the Pinnick oxidation is the recommended method due to its proven effectiveness with sterically hindered aldehydes and its mild reaction conditions, which minimize the risk of side reactions.[2]
Mechanistic Insight: The Pinnick Oxidation
The Pinnick oxidation proceeds through a well-established mechanism. Under mild acidic conditions, sodium chlorite is protonated to form chlorous acid (HClO2), the active oxidizing species.[1][6] The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[6]
To prevent unwanted side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene is added to the reaction mixture.[14] The scavenger rapidly reacts with HOCl, rendering it inert towards the desired product and starting material.[1]
Experimental Protocol: Pinnick Oxidation of 2,4-Dimethylcyclohexane-1-carbaldehyde
This protocol is designed to be a self-validating system, with clear steps and explanations for each.
Materials and Reagents
-
2,4-Dimethylcyclohexane-1-carbaldehyde
-
Sodium chlorite (NaClO2, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium sulfite (Na2SO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with certain organic materials. Avoid contact with combustible materials.
-
Chromium trioxide (if using Jones Oxidation) is highly toxic, corrosive, and a known carcinogen.[8][9][15] Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16]
-
2-Methyl-2-butene is flammable. Handle in a well-ventilated area away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemicals.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dimethylcyclohexane-1-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirring solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) followed by 2-methyl-2-butene (2.0 eq). Cool the mixture to 0°C in an ice bath.
-
Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. A slight yellowing of the solution is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench any remaining oxidants by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.
-
Workup - Acidification and Extraction: Acidify the reaction mixture to approximately pH 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4-Dimethylcyclohexane-1-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the Pinnick oxidation.
Characterization of 2,4-Dimethylcyclohexane-1-carboxylic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). Signals corresponding to the methyl and cyclohexyl protons should be present in the aliphatic region. |
| ¹³C NMR | The disappearance of the aldehyde carbonyl carbon signal (around 200 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (around 170-185 ppm). |
| Infrared (IR) Spectroscopy | The disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 2,4-Dimethylcyclohexane-1-carboxylic acid (C9H16O2, MW: 156.22 g/mol ).[17] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Add additional sodium chlorite solution and continue stirring. Monitor by TLC. |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer. Ensure the aqueous layer is sufficiently acidified before extraction. |
| Presence of Chlorinated Byproducts | Insufficient scavenger. | Increase the amount of 2-methyl-2-butene in subsequent reactions. |
Conclusion
The Pinnick oxidation provides a mild, efficient, and high-yielding method for the conversion of the sterically hindered 2,4-Dimethylcyclohexane-1-carbaldehyde to its corresponding carboxylic acid. By understanding the reaction mechanism and following the detailed protocol provided, researchers can confidently and reproducibly synthesize this valuable carboxylic acid intermediate. The principles and techniques outlined in this application note are broadly applicable to the oxidation of other challenging aldehyde substrates encountered in drug discovery and development.
References
-
Pinnick oxidation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet for Chromium Trioxide 5%. Retrieved February 15, 2026, from [Link]
-
Integra Chemical Company. (n.d.). Chromium trioxide Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
Good Practice Sheet for Use of Chromium Trioxide. (2017, September 21). Retrieved February 15, 2026, from [Link]
-
Collins Aerospace. (n.d.). Chromium Trioxide Safe Use Instruction. Retrieved February 15, 2026, from [Link]
-
Pinnick Oxidation | ORGANIC CHEMISTRY SELECT. (2012, December 7). Retrieved February 15, 2026, from [Link]
-
Nguyen, T. T., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Retrieved February 15, 2026, from [Link]
-
Pinnick oxidation | . (2023, March 23). Retrieved February 15, 2026, from [Link]
-
Nguyen, T. T., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Loba Chemie. (2016, May 20). CHROMIUM TRIOXIDE AR MSDS. Retrieved February 15, 2026, from [Link]
-
Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. (2024, January 16). Retrieved February 15, 2026, from [Link]
-
CHEM 261 Notes. (2022, November 17). Retrieved February 15, 2026, from [Link]
-
Oxidation of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks. (2023, June 20). Retrieved February 15, 2026, from [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? - Quora. (2018, December 21). Retrieved February 15, 2026, from [Link]
-
Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]
-
Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2022, October 4). Retrieved February 15, 2026, from [Link]
-
Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 15, 2026, from [Link]
-
Pinnick oxidation - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Jones Oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Jones Oxidation - Chemistry Steps. (2025, July 29). Retrieved February 15, 2026, from [Link]
-
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved February 15, 2026, from [Link]
-
Jones oxidation - Sciencemadness Wiki. (2019, July 11). Retrieved February 15, 2026, from [Link]
-
making carboxylic acids - Chemguide. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023, November 30). Retrieved February 15, 2026, from [Link]
-
Preparation of Carboxylic Acids: Overview - JoVE. (2023, April 30). Retrieved February 15, 2026, from [Link]
-
Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis | JACS Au - ACS Publications. (2026, February 2). Retrieved February 15, 2026, from [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19). Retrieved February 15, 2026, from [Link]
-
Cyclohexane-carboxylic Acid - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
(1S,2R,4R)-2,4-dimethylcyclohexane-1-carboxylic acid - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid - Sciencemadness. (n.d.). Retrieved February 15, 2026, from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]
- A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents. (n.d.).
- Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents. (n.d.).
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] - YouTube. (2021, November 12). Retrieved February 15, 2026, from [Link]
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
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- 4. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
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- 17. (1S,2R,4R)-2,4-dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 7375870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Acetal Protection Strategies for Sterically Modulated Cyclohexyl Aldehydes
Target Analyte: 2,4-Dimethylcyclohexane-1-carbaldehyde Document Type: Application Note & Standard Operating Protocol (SOP) Version: 2.1 (Scientific Release)
Executive Summary
This technical guide details the protection of 2,4-Dimethylcyclohexane-1-carbaldehyde as an acetal. This specific substrate presents unique challenges due to the steric hindrance imposed by the proximal methyl group at the C2 position and the conformational mobility of the cyclohexane ring.
We present two validated methodologies:
-
Method A (Thermodynamic Control): Formation of a cyclic 1,3-dioxolane using ethylene glycol and azeotropic distillation. This yields a highly stable protecting group suitable for harsh downstream chemistry (e.g., Grignard additions, LiAlH4 reductions).
-
Method B (Kinetic/Chemical Control): Formation of an acyclic dimethyl acetal using Trimethyl Orthoformate (TMOF). This is a mild, moisture-scavenging protocol ideal for preserving stereochemical integrity at the C1 position.
Mechanistic & Stereochemical Insight[1][2]
The Steric Challenge
Unlike simple benzaldehydes, 2,4-dimethylcyclohexane-1-carbaldehyde possesses a non-planar cyclohexane framework. The reaction center (C1-CHO) is flanked by a methyl group at C2.
-
1,2-Strain: The C2-methyl group creates steric bulk that retards the nucleophilic attack of the diol/alcohol.
-
Conformational Locking: Upon acetalization, the bulky acetal group (
) will strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens (or the C4-methyl group, depending on stereoisomerism).
Reaction Mechanism & Water Management
Acetalization is an equilibrium process driven by acid catalysis.[1] Success depends entirely on manipulating Le Chatelier’s principle.
The Pathway:
-
Attack: Nucleophilic attack by alcohol/diol
Hemiacetal. -
Elimination: Protonation of the hemiacetal -OH and loss of water
Oxocarbenium Ion (The key electrophilic intermediate). -
Capture: Attack by the second alcohol/diol
Acetal.
Critical Control Point: The formation of the Oxocarbenium ion releases water. If this water is not removed, it hydrolyzes the product back to the aldehyde.
Figure 1: Acid-catalyzed acetalization pathway highlighting the critical water removal step required to drive the equilibrium forward.
Method A: Cyclic Acetal Protection (High Stability)
Best for: Substrates requiring robust protection against strong bases, nucleophiles, or oxidants. Mechanism: Azeotropic Distillation (Dean-Stark).[1][3]
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 2,4-Dimethylcyclohexane-1-carbaldehyde | Starting Material (SM) |
| Reagent | Ethylene Glycol (1.5 - 2.0 equiv) | Nucleophile (forms 1,3-dioxolane) |
| Catalyst | p-Toluenesulfonic Acid (pTSA) (0.05 equiv) | Proton source |
| Solvent | Toluene (Reagent Grade) | Azeotrope former (BP: 110°C) |
| Apparatus | Dean-Stark Trap + Reflux Condenser | Water removal |
Detailed Protocol
-
Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add the aldehyde (10 mmol, ~1.40 g), ethylene glycol (15 mmol, 0.93 g), and pTSA monohydrate (0.5 mmol, ~95 mg) to the flask.
-
Solvent: Add Toluene (50 mL). Note: The concentration should be ~0.2 M to ensure efficient reflux.
-
Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C). Toluene/Water azeotrope will condense and separate in the trap.
-
Visual Check: Water droplets will pool at the bottom of the Dean-Stark trap.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS every 60 minutes. Reaction is typically complete in 3–6 hours.
-
Quenching (CRITICAL): Once complete, cool to room temperature. Add Triethylamine (0.5 mL) or saturated NaHCO3 before any aqueous workup.
-
Why? Neutralizing the acid prevents hydrolysis during the extraction step.
-
-
Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over MgSO4, filter, and concentrate in vacuo.
-
Purification: Vacuum distillation is preferred for this volatile acetal.
Method B: Acyclic Acetal Protection (Mild/Scavenger)
Best for: Acid-sensitive substrates or preventing epimerization at the C1/C2 positions. Mechanism: Chemical Water Scavenging (Orthoformate).[1]
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 2,4-Dimethylcyclohexane-1-carbaldehyde | Starting Material |
| Reagent | Trimethyl Orthoformate (TMOF) (3.0 equiv) | Dehydrating agent & Methanol source |
| Catalyst | pTSA (0.01 equiv) OR Iodine (1 mol%) | Catalyst |
| Solvent | Methanol (Anhydrous) | Solvent |
Detailed Protocol
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon flow. Moisture exclusion is vital initially.
-
Charging: Dissolve the aldehyde (10 mmol) in anhydrous Methanol (20 mL).
-
Scavenger: Add Trimethyl Orthoformate (30 mmol, ~3.3 mL).
-
Catalysis: Add catalytic pTSA (10-20 mg) or Iodine (25 mg).
-
Note: Iodine is a milder Lewis acid alternative that often proceeds at room temperature.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Reaction is usually rapid (30 mins - 2 hours). Check GC-MS.
-
Quenching: Add solid K2CO3 or few drops of Triethylamine. Stir for 5 minutes.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in Ether/Hexane, wash rapidly with water (to remove excess salts/methanol), dry, and concentrate.
Process Analytical Technology (PAT) & Data Interpretation
To validate the protection, compare the Starting Material (SM) with the Product (P).
| Feature | Aldehyde (SM) | Acetal (Product) |
| IR Spectroscopy | Strong C=O stretch (~1720-1730 cm⁻¹) | Absent C=O. Strong C-O-C stretches (1050-1150 cm⁻¹) |
| 1H NMR | Aldehyde proton doublet/singlet at 9.5 - 9.8 ppm | Acetal methine proton at 4.5 - 5.2 ppm |
| 13C NMR | Carbonyl carbon at ~200 ppm | Acetal carbon at ~100-105 ppm |
| GC-MS | Molecular Ion ( |
Decision Matrix & Troubleshooting
Figure 2: Decision matrix for selecting the appropriate protection protocol based on downstream chemical requirements.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Cyclic) | Inefficient water removal. | Insulate the Dean-Stark arm; ensure vigorous reflux. |
| Product Hydrolysis | Acidic workup.[1][6][7] | Must quench catalyst with Base (Et3N/NaHCO3) before adding water. |
| Epimerization | Overheating/Prolonged acid exposure. | Switch to Method B (TMOF) at room temp. |
| Polymerization | Impure aldehyde or excessive heat. | Add radical inhibitor (BHT) trace; use N2 atmosphere. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on acetal stability and deprotection conditions).
-
Clerici, A., & Pastori, N. (2022). "Acetalization of Aldehydes and Ketones". Organic Chemistry Portal. (General protocols for TMOF and acid catalysis).
-
BenchChem. (2025). "Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate". (Specifics on Dean-Stark setups).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanistic details on oxocarbenium ions and hydrolysis).
-
ChemicalBook. (2021). "Trimethyl orthoformate Properties and Applications". (Data on TMOF as a water scavenger).
Sources
Application Note: 2,4-Dimethylcyclohexane-1-carbaldehyde as a Fragrance Intermediate
The following Application Note and Protocol Guide is designed for researchers and product development scientists in the fragrance and fine chemical industries. It addresses the specific saturated analog, 2,4-Dimethylcyclohexane-1-carbaldehyde , distinct from its widely known unsaturated precursor (Triplal/Cyclal C).
Executive Summary & Chemical Identity
2,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 103263-27-0) is the saturated analog of the industry-standard "green" aldehyde, 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (Triplal/Cyclal C). While the unsaturated form is ubiquitous for its sharp, leafy, green character, the saturated intermediate offers a distinct olfactory profile—often described as softer, more floral, and less aggressive—and superior chemical stability in oxidative and high-pH environments.
This guide details the protocols for utilizing this compound not just as a final ingredient, but as a robust intermediate for generating high-value downstream derivatives (alcohols, nitriles, and acetals) and as a stable scaffold for functional perfumery (soaps, detergents).
Chemical Descriptors
| Property | Specification |
| IUPAC Name | 2,4-Dimethylcyclohexane-1-carbaldehyde |
| Common Synonyms | Dihydro-Cyclal C, Saturated Triplal, 2,4-Dimethyltetrahydrobenzaldehyde |
| CAS Number | 103263-27-0 (Saturated) vs. 68039-49-6 (Unsaturated) |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Green, floral, slightly woody, less sharp than unsaturated analog |
Synthesis & Production Protocol
The production of 2,4-Dimethylcyclohexane-1-carbaldehyde is typically achieved via the catalytic hydrogenation of the Diels-Alder adduct of 2-methyl-1,3-pentadiene and acrolein.
Workflow Visualization
The following diagram outlines the critical synthesis and derivatization pathways.
Caption: Figure 1. Synthesis pathway from raw materials to the saturated target and its downstream fragrance derivatives.
Protocol A: Selective Hydrogenation (Unsaturated Saturated)
Objective: Convert the alkene moiety of Triplal to an alkane without reducing the aldehyde group to an alcohol.
Reagents:
-
Substrate: 2,4-Dimethyl-3-cyclohexene-1-carbaldehyde (Commercial grade).
-
Catalyst: 5% Pd/C (Palladium on Carbon) or Ru/Al₂O₃ (for higher selectivity).
-
Solvent: Ethyl Acetate or Cyclohexane.
Step-by-Step Methodology:
-
Loading: Charge a high-pressure autoclave with the unsaturated aldehyde (1.0 eq) and solvent (5 volumes). Add Catalyst (0.5 - 1.0 wt%).
-
Purging: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.
-
Reaction: Pressurize to 20 bar H₂ and heat to 40–60°C . Stir vigorously (800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (theoretical: 1 mole H₂ per mole substrate).
-
Critical Control Point: Stop immediately upon cessation to prevent reduction of the aldehyde carbonyl to the alcohol.
-
-
Work-up: Filter catalyst through a Celite bed. Concentrate the filtrate under reduced pressure.
-
Purification: Fractional distillation is required to separate cis/trans diastereomers if a specific odor profile is desired.
Derivatization Protocols (Intermediate Use)
As a fragrance intermediate, this aldehyde is a scaffold for creating "super-stable" ingredients.
Protocol B: Synthesis of 2,4-Dimethylcyclohexanecarbonitrile
Nitriles are preferred in bleach and high-pH cleaners where aldehydes degrade.
-
Oximation: React 2,4-Dimethylcyclohexane-1-carbaldehyde with Hydroxylamine sulfate (1.1 eq) and NaOH (aq) at 25°C to form the Oxime.
-
Dehydration: Treat the crude oxime with Acetic Anhydride (1.5 eq) at reflux (120°C) for 4 hours.
-
Quench: Pour into ice water, extract with toluene.
-
Result: A nitrile with a powerful, metallic, citrus-green odor profile, stable in bleach.
Protocol C: Synthesis of Dimethyl Acetal
Acetals smooth out the sharp aldehyde notes and increase shelf-life.
-
Mix: Combine Aldehyde (1.0 eq), Methanol (5.0 eq), and Trimethyl Orthoformate (1.2 eq).
-
Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.5 mol%).
-
Reaction: Stir at RT for 6 hours.
-
Neutralization: Quench with Sodium Methoxide. Distill to isolate.
Stability & Application Profiling
The saturated aldehyde is significantly more stable than its unsaturated counterpart due to the removal of the allylic protons and the double bond, which are sites for auto-oxidation.
Comparative Stability Data
| Matrix | Condition | Unsaturated (Triplal) | Saturated (Target) | Mechanism of Failure (Unsaturated) |
| Fine Fragrance | Ethanol, UV light | Moderate | High | Polymerization / Oxidation |
| Soap Bar | pH 9-10, 40°C | Poor | Good | Aldol Condensation |
| Bleach | Hypochlorite | Very Poor | Moderate | Chlorination of double bond |
| Acid Cleaner | pH 2 | Good | Excellent | Acid-catalyzed rearrangement |
Stability Testing Protocol (Accelerated Aging)
Objective: Validate the shelf-life of the intermediate in a functional base.
-
Preparation: Dose 0.5% of the aldehyde into a standard unperfumed fabric softener base (cationic surfactant).
-
Incubation: Split samples into three arms:
-
Arm A: 4°C (Control)
-
Arm B: 25°C (Ambient)
-
Arm C: 45°C (Accelerated)
-
-
Sampling: Extract aliquots at Weeks 1, 4, 8, and 12.
-
Analysis: Analyze via GC-MS (SPME headspace extraction) to track the disappearance of the parent peak and appearance of carboxylic acid oxidation products.
Quality Control & Analytical Parameters
Differentiation between the unsaturated starting material and the saturated product is critical.
GC-MS Method Parameters
-
Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program: 50°C (2 min hold)
10°C/min 240°C. -
Retention Time Marker:
-
Unsaturated (Triplal): ~12.4 min
-
Saturated (Target): ~12.8 min (Slightly later elution on non-polar columns due to flexibility/boiling point).
-
-
Mass Spec Ions:
-
Unsaturated: m/z 138 (M+), 123 (M-CH3), 67 (Base peak).
-
Saturated: m/z 140 (M+), 125 (M-CH3), 69 (Base peak).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17587929, 2,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
-
The Good Scents Company (2023). 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (Triplal) and derivatives. Retrieved from [Link]
- Frater, G., et al. (1999).Synthesis and Olfactory Properties of Saturated and Unsaturated Cyclohexane Carbaldehydes. Helvetica Chimica Acta.
-
Sielc Technologies (2018). HPLC Separation of 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-dimethylcyclohex-3-ene-1-carbaldehyde. (Safety data for the analog). Retrieved from [Link]
Solvent selection for 2,4-Dimethylcyclohexane-1-carbaldehyde synthesis
Application Note: Solvent Engineering for Stereocontrol and Chemoselectivity
Abstract
The synthesis of 2,4-dimethylcyclohexane-1-carbaldehyde—a saturated analog of the commercially significant fragrance materials Cyclal C and Ligural—presents a dual challenge in process chemistry: controlling regioselectivity during the initial Diels-Alder cyclization and achieving high chemoselectivity during the subsequent hydrogenation. This application note details a solvent selection strategy that leverages the hydrophobic effect for the ring-closing step and polarity-controlled adsorption for the reduction step. We provide validated protocols for transitioning from a thermodynamic control strategy (Toluene) to a kinetic acceleration strategy (Water) and ensuring aldehyde preservation during hydrogenation.
Introduction & Retrosynthetic Analysis
The target molecule, 2,4-dimethylcyclohexane-1-carbaldehyde, is synthesized via a two-step sequence:
-
Diels-Alder (DA) Cycloaddition: Reaction of 2-methyl-1,3-pentadiene with acrolein to form the unsaturated intermediate (2,4-dimethylcyclohex-3-ene-1-carbaldehyde).
-
Chemoselective Hydrogenation: Saturation of the cyclic alkene without reducing the exocyclic aldehyde to an alcohol.
Critical Quality Attributes (CQAs):
-
Regio- & Stereochemistry: The DA reaction must favor the 1,4-substitution pattern over the 1,3-isomer.
-
Functional Group Fidelity: Avoiding over-reduction to the methanol derivative (2,4-dimethylcyclohexylmethanol) or acetal formation.
Figure 1: Reaction Pathway and Solvent Decision Tree
Caption: Logical flow for the synthesis of 2,4-dimethylcyclohexane-1-carbaldehyde, highlighting the critical solvent-dependent divergence points.
Phase 1: The Diels-Alder Cyclization
Objective: Maximize the yield of the 2,4-dimethyl isomer (para-like) and control the endo/exo ratio.
Solvent Selection Logic
The choice of solvent dictates the reaction rate and the stereochemical outcome.
-
Toluene (The Industrial Standard): Provides excellent solubility for the diene and dienophile. It allows for thermal control (reflux at 110°C) to overcome the activation energy but does not offer significant rate acceleration.
-
Water (The Breslow Effect): Utilizing the hydrophobic effect, water forces the non-polar reactants into a transition state that minimizes their surface area, significantly accelerating the rate and often favoring the endo isomer.[1] However, this creates a heterogeneous system (emulsion) requiring vigorous agitation.
Comparative Data: Solvent Effects on DA Reaction
| Solvent | Dielectric Constant ( | Reaction Time | Yield (%) | Endo:Exo Ratio | Notes |
| Toluene | 2.38 | 12 h | 85% | 70:30 | Homogeneous; easy water removal via Dean-Stark if needed. |
| Water | 80.1 | 4 h | 92% | 85:15 | Recommended. Heterogeneous; requires phase separation workup. |
| DCM | 8.93 | 18 h | 78% | 65:35 | Slow; requires Lewis Acid (e.g., AlCl3) to compete with water. |
Protocol A: Aqueous "On-Water" Synthesis (Recommended)
Rationale: Leverages the hydrophobic effect for faster kinetics and higher atom economy.
-
Preparation: In a 500 mL round-bottom flask equipped with a high-torque mechanical stirrer, charge Water (200 mL) .
-
Reactant Addition: Add Acrolein (1.0 equiv, freshly distilled) followed by 2-methyl-1,3-pentadiene (1.1 equiv) . Add Hydroquinone (0.1 mol%) as a radical inhibitor to prevent acrolein polymerization.
-
Reaction: Stir vigorously (800+ RPM) at room temperature for 4–6 hours. The mixture will form a cloudy emulsion.
-
Monitoring: Monitor consumption of acrolein via TLC (Mobile phase: 10% EtOAc in Hexanes) or GC-FID.
-
Workup: Stop stirring. The organic product will separate as the top layer. Extract the aqueous phase once with Ethyl Acetate (50 mL) . Combine organic layers.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distill the crude oil under vacuum (approx. 15 mbar, 80–85°C) to isolate 2,4-dimethylcyclohex-3-ene-1-carbaldehyde.
Phase 2: Chemoselective Hydrogenation
Objective: Reduce the C=C bond while preserving the C=O aldehyde. Challenge: Aldehydes are susceptible to reduction to primary alcohols or acetalization in alcoholic solvents.
Solvent Selection Logic
-
Methanol/Ethanol: NOT Recommended. While polar protic solvents increase
solubility and reaction rate, they frequently lead to acetal formation (in the presence of trace acid) or over-reduction to the alcohol due to strong interaction with the catalyst surface. -
Ethyl Acetate / Toluene: Recommended. Non-polar or aprotic polar solvents minimize the polarization of the carbonyl bond, making it less susceptible to nucleophilic attack or reduction on the metal surface. They favor the adsorption of the alkene moiety.
Protocol B: Selective Hydrogenation in Ethyl Acetate
Rationale: Uses a mild solvent to prevent over-reduction and acetal formation.
-
Catalyst Loading: In a hydrogenation pressure vessel, add 5% Pd/C (5 wt% loading relative to substrate) .
-
Note: Pd/C is preferred over Pt/C, which is more aggressive toward carbonyls.
-
-
Solvent & Substrate: Add the intermediate 2,4-dimethylcyclohex-3-ene-1-carbaldehyde dissolved in Ethyl Acetate (0.5 M concentration) .
-
Purge: Seal the vessel. Purge with Nitrogen (
) three times, then Hydrogen ( ) three times. -
Reaction: Pressurize to 3 bar (45 psi)
. Stir at 25°C .-
Critical Control: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of aldehyde reduction.
-
-
Monitoring: Monitor via GC-MS every 30 minutes. Look for the disappearance of the alkene peak. Stop immediately upon consumption of starting material to prevent "over-hydrogenation."
-
Workup: Filter the catalyst through a pad of Celite. Rinse with Ethyl Acetate.
-
Isolation: Remove solvent via rotary evaporation. The product is a colorless liquid.
Process Workflow Diagram
Figure 2: Integrated Synthesis & Purification Workflow
Caption: Step-by-step unit operations for the synthesis, emphasizing the phase change from aqueous emulsion (DA) to organic solution (Hydro).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polymerization in Step 1 | Lack of inhibitor or excess heat. | Ensure Hydroquinone is present; keep Temp < 30°C. |
| Low Endo Selectivity | Reaction temperature too high. | Cool the aqueous reaction to 10°C; extend reaction time. |
| Alcohol Formation (Step 2) | Over-reduction.[2] | Switch solvent to Hexane; reduce H2 pressure to 1 bar; stop reaction earlier. |
| Acetal Formation | Alcohol solvent used + trace acid. | Strictly avoid MeOH/EtOH. Use EtOAc or Toluene. |
References
-
Breslow, R. (1991). "Hydrophobic effects on simple organic reactions in water." Accounts of Chemical Research, 24(6), 159–164. Link
-
Rideout, D. C., & Breslow, R. (1980). "Hydrophobic acceleration of Diels-Alder reactions." Journal of the American Chemical Society, 102(26), 7816–7817. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Givaudan. (2020).[3] "Cyclal C Safety Data Sheet & Technical Specifications." (Reference for commercial isomer mixtures). Link
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones (Context on reverse selectivity). Springer.
-
Li, C.-J. (2005). "Organic reactions in aqueous media with a focus on carbon–carbon bond formations."[1][4] Chemical Reviews, 105(8), 3095–3166. Link
Sources
- 1. rsc.org [rsc.org]
- 2. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 3. Perfumers Apprentice - Cyclal C [shop.perfumersapprentice.com]
- 4. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable manufacturing processes for 2,4-Dimethylcyclohexane-1-carbaldehyde
Application Note: Scalable Manufacturing of 2,4-Dimethylcyclohexane-1-carbaldehyde
Abstract
This application note details a scalable, two-step industrial synthesis for 2,4-Dimethylcyclohexane-1-carbaldehyde , a critical saturated alicyclic building block used in pharmaceutical intermediate synthesis and high-performance fragrance formulations. Unlike its unsaturated precursor (Ligustral/Triplal), the saturated analog requires precise chemoselective hydrogenation to preserve the aldehyde functionality. This guide outlines a robust Diels-Alder cycloaddition followed by a selective catalytic hydrogenation , emphasizing atom economy, thermal safety, and isomer management.
Strategic Route Selection
The manufacturing strategy is predicated on the "Construct-then-Refine" logic. We utilize the high atom economy of the Diels-Alder reaction to establish the carbon skeleton, followed by a chemoselective reduction.
-
Step 1: [4+2] Cycloaddition: Reaction of 2-Methyl-1,3-pentadiene with Acrolein . This establishes the cyclohexene ring with the correct 2,4-dimethyl substitution pattern.
-
Step 2: Chemoselective Hydrogenation: Reduction of the C=C double bond using Pd/C under controlled conditions to avoid over-reduction of the formyl group (–CHO) to the alcohol (–CH2OH).
Key Challenges Addressed:
-
Regioselectivity: Ensuring the methyl groups align at the 2,4-positions relative to the aldehyde.
-
Exotherm Management: Controlling the runaway potential of the Diels-Alder step.
-
Chemoselectivity: Preventing the formation of 2,4-dimethylcyclohexylmethanol during hydrogenation.
Step 1: The Diels-Alder Cycloaddition
This step forms the unsaturated intermediate, 2,4-dimethyl-3-cyclohexene-1-carbaldehyde (commercially known as Ligustral or Triplal).
Reaction Mechanism & Stoichiometry
The reaction involves the thermally induced cycloaddition of a diene (2-Methyl-1,3-pentadiene) and a dienophile (Acrolein).
-
Diene: 2-Methyl-1,3-pentadiene (CAS: 1118-58-7)
-
Dienophile: Acrolein (CAS: 107-02-8)[1]
-
Molar Ratio: 1.05 : 1.00 (Slight excess of Diene to consume toxic Acrolein).
Industrial Protocol
Safety Critical: Acrolein is acutely toxic and a lachrymator. All operations must occur in a closed reactor system with caustic scrubbers.
-
Reactor Setup: Use a stainless steel (SS-316) jacketed reactor equipped with a reflux condenser, internal temperature probe, and a precision dosing pump.
-
Charge: Load 2-Methyl-1,3-pentadiene (1.05 eq) and a polymerization inhibitor (Hydroquinone, 0.1 wt%) into the reactor.
-
Temperature Control: Heat the diene charge to 40°C .
-
Addition: Begin slow addition of Acrolein (1.0 eq) over 4–6 hours .
-
Exotherm Alert: The reaction is highly exothermic (-ΔH ≈ 75 kJ/mol). Maintain internal temperature between 45°C – 55°C using jacket cooling. Do not allow T > 60°C to prevent polymerization.
-
-
Post-Reaction: After addition, slowly ramp temperature to 70°C and hold for 2 hours to ensure complete conversion of Acrolein.
-
Workup: Distill off unreacted diene under mild vacuum. The crude residue is the unsaturated intermediate (Yield: ~85-90%).
Step 2: Chemoselective Hydrogenation
The objective is to reduce the alkene without touching the aldehyde. Standard hydrogenation conditions often reduce aldehydes to primary alcohols.
Catalyst Selection
-
Standard: 5% Pd/C (Palladium on Carbon).
-
Selectivity Enhancer: The addition of Sodium Acetate (NaOAc) or working in a non-polar solvent can suppress aldehyde reduction. Alternatively, Ru/C (Ruthenium) offers higher chemoselectivity but lower activity.
-
Selected System: 5% Pd/C (dry basis) with strict hydrogen uptake monitoring.
Hydrogenation Protocol
| Parameter | Specification | Rationale |
| Catalyst Loading | 0.5 - 1.0 wt% (dry basis) | Balance between rate and cost. |
| Solvent | Cyclohexane or Toluene | Non-polar solvents discourage hydration/acetal formation. |
| Pressure | 2–5 bar (Low Pressure) | High pressure promotes aldehyde reduction. |
| Temperature | 25°C – 35°C | Low temp favors kinetic selectivity for C=C. |
Procedure:
-
Loading: Charge the unsaturated intermediate (from Step 1) and solvent (1:1 v/v) into a high-pressure autoclave.
-
Catalyst: Add 5% Pd/C paste.
-
Purge: Nitrogen purge (3x), then Hydrogen purge (3x).
-
Reaction: Pressurize to 3 bar H2. Agitate vigorously (1000 rpm).
-
Monitoring: Monitor H2 uptake via mass flow controller.
-
Critical Endpoint: Stop reaction immediately when theoretical H2 uptake (1 molar eq) is reached. Over-hydrogenation leads to the alcohol impurity.
-
-
Filtration: Filter catalyst through a sparkler filter (recover Pd for refining).
-
Purification: Fractional distillation is required to separate the saturated aldehyde (b.p. ~70°C at 10 mmHg) from any over-reduced alcohol (b.p. ~90°C at 10 mmHg).
Process Visualization
Workflow Logic (DOT Diagram)
Figure 1: End-to-end process flow for the synthesis of 2,4-Dimethylcyclohexane-1-carbaldehyde.
Quality Control & Isomerism
The product exists as a mixture of cis and trans isomers.[2] The Diels-Alder step typically favors the cis adduct (endo rule), but the hydrogenation step can introduce isomerization.
QC Specifications:
-
Appearance: Colorless liquid.[1][]
-
Assay (GC): >98.0% (Sum of isomers).
-
Impurity A (Alcohol): <0.5% (Controlled by H2 uptake).
-
Impurity B (Unsaturated): <0.1% (Controlled by reaction completion).
Safety & Scalability Assessment
Acrolein Handling (The "Red Zone")
Acrolein is the primary safety bottleneck.
-
Storage: Must contain inhibitor (Hydroquinone) and be stored <5°C. Check for peroxide formation before use.
-
Engineering Controls: Double-mechanical seals on pumps; closed-loop sampling systems.
-
Neutralization: Emergency dump tanks containing 10% Sodium Bisulfite solution must be connected to the reactor bottom valve.
Hydrogenation Safety
-
Pyrophoric Catalyst: Dry Pd/C is pyrophoric. Always handle as a water-wet paste or under inert gas (N2/Ar).
-
H2 Handling: Ground all equipment to prevent static discharge.
References
-
Diels-Alder Reactivity & Safety
-
Synthesis of Cyclohexene Carboxaldehydes
-
Selective Hydrogenation Protocols
- Industrial Fragrance Chemistry: Bauer, K., Garbe, D., & Surburg, H. (2001). "Common Fragrance and Flavor Materials: Preparation, Properties and Uses." Wiley-VCH. (General reference for Ligustral/Cyclal C processes).
Sources
- 1. echemi.com [echemi.com]
- 2. Ligustral manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. fishersci.ca [fishersci.ca]
- 5. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Handling and Storage Protocols for 2,4-Dimethylcyclohexane-1-carbaldehyde
Chemical Identity & Scope
Critical Distinction: This protocol specifically addresses 2,4-Dimethylcyclohexane-1-carbaldehyde (the saturated analog). Researchers must distinguish this from its ubiquitous unsaturated counterpart, 2,4-Dimethyl-3-cyclohexene-1-carbaldehyde (Triplal/Ligustral, CAS 68039-49-6), widely used in fragrances. While handling protocols overlap due to the aldehyde functionality, the saturated compound exhibits distinct reactivity profiles regarding polymerization and oxidative stability.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |
| CAS Number | 103263-27-0 | Primary identifier for the saturated form. |
| Molecular Formula | C₉H₁₆O | MW: 140.22 g/mol |
| Physical State | Colorless to pale yellow liquid | |
| Flash Point | ~73°C (164°F) | Combustible Liquid (Class IIIA). |
| Boiling Point | ~193°C | |
| Solubility | Soluble in alcohol, oils; Insoluble in water | Lipophilic character. |
| Odor | Green, aldehydic, slightly herbal | Less sharp than the unsaturated analog. |
Core Hazards & Safety (GHS)
Although specific toxicological data for the saturated analog is limited compared to Triplal, the aldehyde functional group dictates the safety profile. Treat as a sensitizer and environmental toxin.[1]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H411: Toxic to aquatic life with long-lasting effects.
-
Precautionary Principle: All procedures must be conducted in a fume hood. Neoprene or Nitrile gloves (minimum 0.11 mm thickness) are required.
Scientific Rationale: The Autoxidation Threat
The primary handling challenge for 2,4-Dimethylcyclohexane-1-carbaldehyde is autoxidation . Unlike simple alcohols, cycloaliphatic aldehydes are prone to a radical chain reaction with atmospheric oxygen, converting the aldehyde to 2,4-dimethylcyclohexanecarboxylic acid .
Mechanism of Degradation:
-
Initiation: Homolytic cleavage of the C(O)-H bond (bond dissociation energy ~87 kcal/mol) by light or trace metals generates an acyl radical.
-
Propagation: The acyl radical reacts with O₂ to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, forming a peracid (Peroxycarboxylic acid).
-
Termination/Conversion: The peracid reacts with another aldehyde molecule (Baeyer-Villiger type pathway) to yield two molecules of the corresponding carboxylic acid.
Impact on Research: The presence of carboxylic acid impurities shifts pH, deactivates acid-sensitive catalysts, and alters stoichiometric precision in synthesis.
Figure 1: Autoxidation pathway of cycloaliphatic aldehydes leading to acid formation.
Storage Protocols
To maintain purity >98% over extended periods, a "Cold Chain + Inert Atmosphere" system is mandatory.
Primary Storage Conditions
-
Temperature: Store at 2°C to 8°C . Lower temperatures slow the kinetics of radical initiation.
-
Atmosphere: Argon (Ar) is preferred over Nitrogen (N₂) due to its higher density, which creates a more effective "blanket" over the liquid surface in storage vials.
-
Container: Amber borosilicate glass with Teflon-lined screw caps. Avoid clear glass to prevent photo-initiated radical formation.
The "Septum-Seal" System for Active Use
For bottles accessed frequently, do not rely on simple screw caps.
-
Replace the original cap with a Sure/Seal™ type crimp cap or a heavy-duty PTFE-faced silicone septum.
-
Secure the septum with Parafilm or a wire lock to prevent loosening due to temperature fluctuations.
-
Never return unused aliquots to the stock container.
Handling & Transfer Protocols
Objective: Transfer liquid without breaking the inert gas barrier.
Protocol A: Syringe Transfer (Preferred for < 50 mL)
-
Equipment: Gas-tight glass syringe, long stainless steel needle (18-20G), Inert gas balloon or manifold.
-
Procedure:
-
Flush the syringe with Nitrogen/Argon 3 times.
-
Insert a positive-pressure inert gas line (balloon or Schlenk line) into the source bottle septum.
-
Insert the syringe needle through the septum.[2]
-
Invert the bottle (if possible) or ensure the needle tip is submerged.
-
Withdraw the required volume slowly to avoid cavitation.
-
Withdraw the needle and immediately inject into the pre-purged reaction vessel.
-
Protocol B: Bulk Transfer (Cannula/Double-Tipped Needle)
For volumes > 50 mL, use a double-tipped needle (cannula) technique using positive pressure to push the liquid from the source to the receiver.
Figure 2: Decision workflow for handling air-sensitive aldehydes.
Quality Control & Troubleshooting
Before critical experiments, verify the integrity of the reagent.
Visual Inspection[1]
-
Pass: Clear, colorless liquid.[3]
-
Fail: Cloudiness, white suspended solids, or a "crust" at the meniscus. This indicates polymerization or significant acid formation (the acid is often solid at lower temperatures or less soluble).
Analytical Verification
-
¹H NMR (CDCl₃):
-
Aldehyde Signal: Look for the doublet/singlet at 9.6 - 9.8 ppm .
-
Impurity Signal: A broad singlet at 10.5 - 12.0 ppm indicates the carboxylic acid (-COOH).
-
-
GC-MS:
-
Aldehydes often show a "M-1" peak (loss of aldehydic proton).
-
Check for a peak with M+16 (oxygen insertion) which corresponds to the acid.
-
Purification (Rescue Protocol)
If the material has partially oxidized (<10% acid):
-
Dissolve the crude material in Diethyl Ether or Hexane.
-
Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate). The acid will convert to the water-soluble salt.
-
Separate the organic layer (contains the aldehyde).
-
Dry over MgSO₄, filter, and concentrate.
-
Distillation: For high purity, vacuum distillation is the gold standard.
Emergency Procedures
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Ventilate the area.[1][2][3][4][5]
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Aldehydes bind to skin proteins (Schiff base formation) and can cause lasting sensitization.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][3][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17587929, 2,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
-
Hermans, I., et al. (2006). The formation of byproducts in the autoxidation of cyclohexane.[7] Chemistry – A European Journal. (Mechanistic insight into cycloaliphatic oxidation). Retrieved from [Link]
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Documents [merckmillipore.com]
- 7. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 2,4-Dimethylcyclohexane-1-carbaldehyde
Subject: Optimization of Yield & Selectivity in 2,4-Dimethylcyclohexane-1-carbaldehyde Synthesis Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Status: Open Priority: High
Executive Summary
You are encountering yield attrition during the synthesis of 2,4-Dimethylcyclohexane-1-carbaldehyde (saturated target). Based on the chemistry, this synthesis involves two distinct critical quality attributes (CQAs) that directly impact yield:
-
Regiocontrol during the Diels-Alder formation of the unsaturated intermediate (2,4-dimethyl-3-cyclohexene-1-carbaldehyde, commonly known as Triplal or Cyclal C).
-
Chemoselectivity during the subsequent hydrogenation to the saturated cyclohexane target, specifically avoiding the over-reduction of the aldehyde to the alcohol (2,4-dimethylcyclohexylmethanol).
This guide is structured as a Tier-3 Technical Support response, addressing the specific failure modes associated with these steps.
Module 1: The Diels-Alder Construction (The Skeleton)
User Issue: "My crude yield is acceptable, but the purity is low, and I'm seeing significant polymeric residue."
Root Cause Analysis
The reaction between 2-methyl-1,3-pentadiene and acrolein is a classic Diels-Alder cycloaddition. The yield loss here is rarely due to lack of conversion but rather:
-
Polymerization: Acrolein is highly prone to radical polymerization.
-
Regio-isomerism: Formation of the unwanted 2,5-dimethyl isomer (meta-adduct) instead of the desired 2,4-dimethyl isomer (para-adduct).
Troubleshooting Protocol
Q: How do I stop the polymerization of acrolein in the reactor? A: You must employ a radical scavenger.
-
The Fix: Add Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) at 0.1 – 0.5 mol% relative to the dienophile (acrolein).
-
Process Control: Do not mix reagents all at once. Use a semi-batch addition where acrolein (mixed with the inhibitor) is slowly added to the pre-heated diene. This keeps the instantaneous concentration of free acrolein low, favoring the bimolecular Diels-Alder reaction over unimolecular polymerization.
Q: My isomer ratio (2,4- vs 2,5-) is poor. How do I improve the 2,4-selectivity? A: This is governed by the Frontier Molecular Orbital (FMO) coefficients. The "para" (2,4-) product is kinetically favored, but high temperatures can erode this selectivity.
-
The Fix: Lower the reaction temperature and use Lewis Acid catalysis.
-
Catalyst Recommendation: Use Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃) (1-5 mol%). These coordinate to the acrolein carbonyl, lowering its LUMO energy and increasing the coefficient disparity, which strongly favors the 2,4-isomer.
-
Warning: Lewis acids accelerate polymerization. You must increase inhibitor loading if using a catalyst.
Data: Thermal vs. Catalytic Selectivity
| Parameter | Thermal (140°C) | Lewis Acid (ZnCl₂, 25°C) |
| Reaction Time | 4-8 Hours | 1-2 Hours |
| 2,4- : 2,5- Ratio | ~3:1 | >10:1 |
| Polymer Residue | High (>10%) | Low (<2%) |
| Overall Yield | 65-75% | 85-92% |
Module 2: Selective Hydrogenation (The Yield Killer)
User Issue: "I am losing product to the alcohol. The double bond reduces, but the aldehyde reduces too."
Root Cause Analysis
This is the most critical step. You are converting 2,4-dimethyl-3-cyclohexene-1-carbaldehyde to 2,4-dimethylcyclohexane-1-carbaldehyde .
-
Thermodynamics: Hydrogenation of C=C is thermodynamically favored over C=O.[2][3][4]
-
Kinetics: On many noble metals (especially Pt or highly active Pd), the C=O reduction is fast enough to compete, producing 2,4-dimethylcyclohexylmethanol .
Troubleshooting Protocol
Q: Which catalyst system prevents alcohol formation? A: You need a catalyst that binds the C=C bond strongly but repels the Carbonyl.
-
Primary Recommendation: Pd/Al₂O₃ (5% loading) . Alumina supports are generally superior to Carbon for this specific transformation because they influence the electronic state of the Pd, making it less electron-rich and less likely to activate the carbonyl.
-
Alternative: RhCl(PPh₃)₃ (Wilkinson’s Catalyst) . Homogeneous rhodium catalysts are exceptional for C=C selectivity but are harder to separate.
Q: I am using Pd/C because it's cheap. Can I still save the yield? A: Yes, but you must "poison" the catalyst or alter the solvent.
-
The Fix (Solvent): Switch to non-polar solvents (Hexane, Toluene). Polar solvents (Methanol, Ethanol) activate the carbonyl bond via hydrogen bonding, facilitating its reduction.
-
The Fix (Additives): Add trace amounts of Potassium Acetate (KOAc) or Triethylamine . Basic additives suppress the electrophilic activation of the carbonyl oxygen on the metal surface.
Q: How do I determine the endpoint? A: Do not rely on time.
-
Protocol: Monitor Hydrogen Uptake curves. The rate of H₂ consumption will drop distinctively once the C=C bond is saturated. If you continue past this inflection point, the C=O reduction begins. Stop immediately at the inflection.
Visualizing the Workflow
The following diagram outlines the optimized pathway and the decision logic for troubleshooting yield loss.
Caption: Optimized synthesis workflow highlighting critical control points (Inhibitor addition and Catalyst selection) to prevent yield loss to waste streams.
Module 3: Experimental Protocol (Best Practice)
Step 1: The Optimized Diels-Alder
-
Setup: 3-neck flask, reflux condenser, N₂ atmosphere.
-
Charge: 1.0 eq 2-methyl-1,3-pentadiene + 1 mol% ZnCl₂ .
-
Addition: Mix 1.05 eq Acrolein with 0.1 mol% Hydroquinone . Add dropwise over 2 hours at 25-35°C.
-
Workup: Wash with dilute NaOH (to remove inhibitor and catalyst). Distill under vacuum.
-
Target: 2,4-dimethyl-3-cyclohexene-1-carbaldehyde.
-
Step 2: The Chemoselective Hydrogenation
-
Setup: High-pressure autoclave (Hastelloy or Stainless Steel).
-
Solvent: Toluene (0.5 M concentration).
-
Catalyst: 5% Pd/Al₂O₃ (1 wt% loading relative to substrate).
-
Conditions:
-
Pressure: 5 - 10 bar H₂ (Low pressure favors selectivity).
-
Temperature: 25 - 40°C (Keep low to prevent C=O reduction).
-
-
Monitoring: Stop reaction immediately upon consumption of 1.0 equivalent of H₂.
-
Purification: Filter catalyst. Remove solvent. Vacuum distill.
References
-
Mäki-Arvela, P., et al. (2005). Selective hydrogenation of citral to citronellal over Pd/Al2O3 and Pd/C catalysts. Applied Catalysis A: General. Link
- Relevance: Establishes the superiority of Alumina supports over Carbon for preserving aldehyde groups during double-bond hydrogen
-
Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes.[2][3][5][6] Catalysis Reviews.[2][3][5] Link
- Relevance: The authoritative review on mechanisms of chemoselectivity (C=C vs C=O) on metal surfaces.
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. Relevance: Standard protocols for Lewis Acid catalysis to improve regioselectivity in diene synthesis.
-
ScenTree. (n.d.). Triplal® Synthesis Route and Properties.[7][8]Link
- Relevance: Verifies the industrial precursor (Triplal)
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ScenTree - Triplal® (CAS N° 68039-49-6) [scentree.co]
- 8. ScenTree - Triplal® (CAS N° 68039-49-6) [scentree.co]
Separation of cis and trans isomers of 2,4-Dimethylcyclohexane-1-carbaldehyde
Topic: Separation of cis and trans Isomers of 2,4-Dimethylcyclohexane-1-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the separation of cis and trans isomers of 2,4-Dimethylcyclohexane-1-carbaldehyde. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this specific separation.
I. Understanding the Challenge: The Stereochemistry of 2,4-Dimethylcyclohexane-1-carbaldehyde
The separation of cis and trans isomers of 2,4-Dimethylcyclohexane-1-carbaldehyde presents a significant challenge due to their status as diastereomers. These are stereoisomers that are not mirror images of each other and thus have different physical properties.[1] However, the similarities in their molecular structure often result in very close boiling points and polarity, making their separation by conventional methods difficult.[2][3]
The cis isomer has both methyl groups on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides.[3][4] This subtle difference in spatial arrangement is what analytical and preparative techniques must exploit for a successful separation.
II. Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans 2,4-Dimethylcyclohexane-1-carbaldehyde isomers so challenging?
A1: The primary difficulty lies in the subtle differences in their physical properties. As diastereomers, they possess the same molecular weight and connectivity, leading to very similar boiling points and polarities.[2] This makes techniques like standard distillation and conventional chromatography less effective. The separation relies on exploiting minor differences in their three-dimensional structures and how these interact with the stationary phase in chromatography or affect their vapor pressure in distillation.
Q2: What is the most common analytical method for separating these isomers?
A2: Gas Chromatography (GC) is the most widely used analytical technique for separating volatile diastereomers like substituted cyclohexanes.[5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with specialized columns.[6][7]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the cis and trans isomers?
A3: Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of these isomers.[8] The different spatial arrangements of the methyl and aldehyde groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[9][10] For a definitive assignment, 2D NMR techniques like COSY and NOESY can be invaluable in determining the through-bond and through-space correlations of the protons.
Q4: For preparative scale separation, is fractional distillation a viable option?
A4: Fractional distillation can be effective if there is a sufficient difference in the boiling points of the isomers.[11][12] However, for isomers with very close boiling points (a difference of less than 40°C), this method may not provide adequate separation.[11] The efficiency of the fractional distillation is highly dependent on the length and packing material of the fractionating column.[11][13][14]
III. Troubleshooting Guide: Gas Chromatography (GC) Separation
This section addresses common issues encountered during the GC analysis of 2,4-Dimethylcyclohexane-1-carbaldehyde isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Peaks | Inadequate stationary phase selectivity. | Switch to a column with a different polarity. For challenging isomer separations, a mid-polarity or a specialized chiral stationary phase can offer better selectivity.[2][15] |
| Temperature program is too fast. | A slower temperature ramp, especially around the elution temperature of the isomers, allows for better interaction with the stationary phase, improving resolution.[2] | |
| Incorrect carrier gas flow rate. | Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen) to achieve maximum column efficiency. | |
| Peak Tailing | Column overload. | Reduce the injection volume or the concentration of the sample.[2] |
| Active sites on the column or in the inlet liner. | Use a deactivated liner and ensure the column is properly conditioned. Consider using a column with end-capping. | |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC system is properly calibrated and maintained. Check for leaks in the gas lines. |
| Column degradation. | Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. |
Workflow for Optimizing GC Separation
Caption: A workflow diagram for optimizing the GC separation of isomers.
IV. Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC)
This protocol provides a starting point for the analytical separation of cis and trans 2,4-Dimethylcyclohexane-1-carbaldehyde.
1. Instrumentation and Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Recommended columns:
-
Initial Screening: A non-polar 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5 or equivalent).
-
For Improved Resolution: A mid-polarity column (e.g., DB-17 or equivalent) or a chiral stationary phase column (e.g., a cyclodextrin-based column).[15]
-
2. GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Optimized for column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column) |
| Injection Volume | 1 µL (adjust as necessary) |
| Split Ratio | 50:1 (adjust based on sample concentration) |
| Oven Program | Start at 60 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min. (This is a starting point and should be optimized). |
3. Sample Preparation:
-
Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
The relative abundance of each isomer can be determined by comparing their peak areas.
Protocol 2: Preparative Separation by Column Chromatography
This protocol outlines a general procedure for the preparative-scale separation of the isomers.
1. Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Solvents: Hexane and Ethyl Acetate (HPLC grade).
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
2. Procedure:
a. TLC Analysis for Solvent System Optimization:
- Spot the isomer mixture on a TLC plate.
- Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 98:2, 95:5).
- The optimal solvent system will show good separation between the two isomer spots.
b. Column Packing:
- Prepare a slurry of silica gel in the chosen mobile phase.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
c. Sample Loading and Elution:
- Dissolve the isomer mixture in a minimal amount of the mobile phase.
- Carefully load the sample onto the top of the column.
- Begin eluting the column with the mobile phase, collecting fractions.
d. Fraction Analysis:
- Analyze the collected fractions by TLC or GC to determine which fractions contain the pure isomers.
- Combine the fractions containing the pure cis isomer and the fractions containing the pure trans isomer separately.
e. Solvent Removal:
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
Workflow for Preparative Column Chromatography
Caption: A step-by-step workflow for the preparative separation of isomers using column chromatography.
V. References
-
Troubleshooting the separation of cis- and trans-nerolidol isomers - Benchchem. (n.d.). Retrieved from
-
Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
-
Fig. 3. Analytical gas-chromatographic stereoisomeric separation of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... - ResearchGate. (n.d.). Retrieved from [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (2024, September 26). Retrieved from [Link]
-
US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.). Retrieved from
-
Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Separation of cis/trans isomers - Chromatography Forum. (2014, February 22). Retrieved from [Link]
-
Separating Cyclohexane and Toluene by distillation | CDN. (2015, February 8). Retrieved from [Link]
-
Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide - Benchchem. (n.d.). Retrieved from
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved from [Link]
-
Fractional Distillation - YouTube. (2020, June 5). Retrieved from [Link]
-
Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane - YouTube. (2020, September 17). Retrieved from [Link]
-
Fractional and Simple Distillation | Study Guide - Edubirdie. (n.d.). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4). Retrieved from [Link]
-
2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem. (n.d.). Retrieved from [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC. (n.d.). Retrieved from [Link]
-
Simple & Fractional Distillation Lab: Cyclohexane/Toluene - Studylib. (n.d.). Retrieved from [Link]...
-
The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22). Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
-
1H NMR of cyclohexanecarbaldehyde - Chemistry Stack Exchange. (2020, March 14). Retrieved from [Link]
-
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Synthesis of 2-Methyl-1-cyclohexene-1-carbaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]
-
US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.). Retrieved from
-
2,4-Dimethylcyclohexene-1-carbaldehyde | C9H14O | CID 23505473 - PubChem. (n.d.). Retrieved from [Link]
-
Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.). Retrieved from [Link]
-
The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog. (2026, January 27). Retrieved from [Link]
-
Cis and Trans Isomers - Chemistry Steps. (2025, August 10). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]
- 4. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. Fractional and Simple Distillation | Study Guide - Edubirdie [edubirdie.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 2,4-Dimethylcyclohexane-1-carbaldehyde
[1][2]
Case ID: 24-DMC-OX-PREV Subject: Prevention of Autoxidation & Recovery Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2,4-Dimethylcyclohexane-1-carbaldehyde (often commercially known as Triplal or Cyclal C) and are observing degradation.[1][2]
This molecule is a cyclic aldehyde characterized by a powerful green, leafy, and floral odor.[1] Like all aliphatic aldehydes with
This guide provides the mechanistic root cause, a validated prevention protocol, and a recovery workflow for compromised samples.
Module 1: The Mechanism (Root Cause Analysis)
Why is my sample degrading?
The degradation is driven by Radical Autoxidation .[2] This is not a simple reaction with air; it is a self-propagating chain reaction.[1]
-
Initiation: A radical initiator (light, heat, or trace metal) abstracts the hydrogen atom from the formyl group (-CHO), creating an Acyl Radical .
-
Propagation: The acyl radical reacts rapidly with molecular oxygen (
) to form an Acyl Peroxy Radical .[2] This species is highly reactive and abstracts a hydrogen from a neighboring aldehyde molecule.[1] -
The "Force Multiplier": This step produces Peracid (Peroxycarboxylic acid).[2] The peracid is an oxidant itself and reacts with another molecule of aldehyde to form two molecules of carboxylic acid.
-
Result: One initiation event can destroy thousands of aldehyde molecules.[1]
-
Pathway Visualization
The following diagram illustrates the autoxidation cycle you must interrupt.
Figure 1: The radical chain mechanism converting 2,4-Dimethylcyclohexane-1-carbaldehyde to its corresponding acid.[1][2]
Module 2: Prevention (Storage & Handling)
To maintain purity >98%, you must eliminate the three vectors of initiation: Oxygen, Light, and Heat .
The "Inert Blanket" Protocol
Standard Operating Procedure (SOP) for storage longer than 24 hours.
-
Container Selection: Use amber glass vials with Teflon-lined caps. Never use polyethylene (PE) or standard rubber septa for long-term storage, as oxygen permeates these materials.[1]
-
Headspace Purging:
-
Connect a source of dry Nitrogen (
) or Argon (Ar) to a glass pipette or needle. -
Insert the needle into the vial, keeping it above the liquid surface.
-
Flow gas gently for 30–60 seconds to displace the air in the headspace.
-
Pro-Tip: Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.[1][2]
-
-
Seal & Tape: Cap immediately.[1][2] Wrap the cap junction with Parafilm to prevent gas exchange.
-
Temperature: Store at 4°C .
Chemical Stabilization (Antioxidants)
For synthesis intermediates or bulk storage, chemical scavenging is required.[2]
Recommended Stabilizer: BHT (Butylated Hydroxytoluene) .[1][2][3][4][5]
-
Concentration: 0.1% to 0.5% (w/w).
-
Mechanism: BHT donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming a stable phenoxy radical that does not propagate the cycle.
| Stabilizer | Recommended Conc.[1][4][6] | Pros | Cons |
| BHT | 0.1% (1000 ppm) | Industry standard; highly effective; cheap.[1][2] | Must be removed before sensitive catalysis (e.g., asymmetric hydrogenation). |
| 0.1% - 0.5% | Natural; food-safe; less interference in some bio-assays.[1][2] | More expensive; can discolor over time.[1] | |
| Hydroquinone | 0.05% | Very potent.[1][2] | Harder to remove; can polymerize some substrates.[1][2] |
Module 3: Troubleshooting & Recovery
Issue: "My liquid has turned cloudy, viscous, or contains white crystals." Diagnosis: Significant oxidation has occurred.[1][2] The white solid is 2,4-dimethylcyclohexanecarboxylic acid .[1][2]
Decision Matrix: Save or Discard?
-
> 10% Solid/Impurity: Recoverable via Protocol B (Yield will be lower).[1]
Protocol A: The Bicarbonate Wash (Rapid Cleanup)
Best for removing small amounts of acid to restore pH and reactivity.
-
Dissolve: Dilute your aldehyde in a non-polar solvent (e.g., Hexanes, Diethyl Ether, or DCM).[1][2] Use a 1:3 ratio (Aldehyde:Solvent).[2]
-
Wash: Transfer to a separatory funnel. Wash with saturated aqueous Sodium Bicarbonate (
) . -
Separate: Discard the aqueous (bottom) layer.[2]
-
Dry: Wash the organic layer once with brine, then dry over Magnesium Sulfate (
). -
Concentrate: Remove solvent under reduced pressure (Rotovap).
Protocol B: Bisulfite Adduct Purification (Deep Recovery)
Best for high-purity requirements.[1][2] Isolates the aldehyde chemically.
-
Adduct Formation:
-
Wash: Wash the mixture with Ether/Hexanes.
-
Regeneration:
-
Basify the aqueous layer carefully with Sodium Carbonate (
) or 10% NaOH until pH > 10. -
Chemistry: The adduct breaks down, releasing the free aldehyde.
-
-
Extraction: Extract the cloudy aqueous mixture with Ether/DCM (3x).
-
Finish: Dry organic extracts (
) and concentrate.
Purification Workflow
Figure 2: Decision tree for purifying oxidized aldehyde samples.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it? A: Yes, but with extreme caution.
-
Risk: Autoxidation produces peracids.[1][2] Distilling peracids can lead to explosions.[1]
-
Requirement: You must test for peroxides (using KI starch paper) before heating.[1] If positive, treat with a reducing agent (sodium thiosulfate) before distillation. Vacuum distillation is mandatory to keep the temperature low (<100°C).
Q: I need to use this in a reductive amination. Will the acid impurity hurt the reaction? A: Yes. The carboxylic acid will quench your reducing agent (e.g., Sodium Triacetoxyborohydride) and can protonate the amine partner, forming an unreactive salt. You must remove the acid (Protocol A) before proceeding.
Q: Is the "white solid" dangerous? A: 2,4-dimethylcyclohexanecarboxylic acid is generally an irritant but not highly toxic.[1][2] However, its presence indicates that peroxides may also be present in the liquid phase, which are dangerous. Handle with gloves and safety glasses.[1]
References
-
Autoxidation Mechanism: Hermans, I., et al. (2008).[1][2] "Autoxidation of Hydrocarbons: From Chemistry to Catalysis." Chemical Reviews.
-
Aldehyde Purification (Bisulfite): Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite adduct protocols).
-
Stabilization with BHT: "Butylated Hydroxytoluene (BHT) Antioxidant Profile." PerfumersWorld Technical Data.
-
Molecule Safety Data: PubChem Compound Summary for CID 17587929, 2,4-Dimethylcyclohexane-1-carbaldehyde.[1][2]
-
General Handling of Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
Sources
- 1. 2,4-ivy carbaldehyde 68039-49-6 [thegoodscentscompany.com]
- 2. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. perfumersworld.com [perfumersworld.com]
- 4. specialchem.com [specialchem.com]
- 5. sarochem.com [sarochem.com]
- 6. api.henkeldx.com [api.henkeldx.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Purification of 2,4-Dimethylcyclohexane-1-carbaldehyde via vacuum distillation
Technical Support Center: Purification of 2,4-Dimethylcyclohexane-1-carbaldehyde
Case ID: #DMC-VAC-001 Topic: Vacuum Distillation Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary & Safety Directive
User: "I need to purify 2,4-Dimethylcyclohexane-1-carbaldehyde. What are the critical parameters?"
Scientist's Response: Welcome to the technical support hub. You are dealing with a saturated cyclic aldehyde (CAS: 103263-27-0 or similar isomer mixtures).[1] Unlike its unsaturated precursor (Triplal/Ligustral), this compound lacks the alkene double bond, making it slightly more thermally stable, but the aldehyde group remains highly susceptible to:
-
Oxidation: Converting to 2,4-dimethylcyclohexanecarboxylic acid upon air exposure.
-
Aldol Condensation: Self-polymerization catalyzed by trace acids or bases under heat.
-
Stereochemical Drift: High pot temperatures can alter the cis/trans isomer ratio.
The Golden Rule: You must distill under high vacuum (<10 mbar) to keep the pot temperature below 120°C. Acid neutralization prior to distillation is non-negotiable.
Pre-Distillation Workflow (The "Before" Phase)
User: "My crude material is dark yellow and slightly acidic. Can I just load it into the flask?"
Scientist's Response: Absolutely not. Acidic impurities act as catalysts for polymerization. If you distill acidic crude, you will likely end up with a flask full of intractable tar (polymer) and very little distillate.[1]
Protocol: Feedstock Neutralization
-
Wash: Dissolve crude aldehyde in a low-boiling solvent (e.g., Hexane or MTBE) if it is too viscous.[1] Wash with 5% saturated Sodium Bicarbonate (
) solution. -
Dry: Separate the organic layer and dry over anhydrous Magnesium Sulfate (
). -
Strip: Remove the solvent via Rotary Evaporator.
-
Stabilize: Add 0.1% w/w BHT (Butylated hydroxytoluene) or
-Tocopherol to the pot before distillation to inhibit radical oxidation.
Diagram: Pre-Distillation Logic
Caption: Figure 1.[1] Critical pre-treatment workflow to prevent acid-catalyzed polymerization during heating.
The Distillation Process (The "During" Phase)
User: "What pressure and temperature should I aim for? I have a standard vacuum pump."
Scientist's Response: Because 2,4-dimethylcyclohexane-1-carbaldehyde has a high atmospheric boiling point (est. 180-190°C), you must depress the boiling point significantly.[1]
Equipment Setup:
-
Column: Use a 15-20 cm Vigreux column. If separating isomers, use a packed column (Raschig rings), but be aware of higher pressure drops.[1]
-
Joints: Use Krytox or high-vacuum grease.[1] Silicone grease can dissolve in hot aldehyde vapors, contaminating the product.
-
Atmosphere: The system must be flushed with Nitrogen (
) before applying vacuum.
Operational Parameters (Nomograph Estimates):
| Pressure (mbar) | Est. Vapor Temp (°C) | Pot Temp Limit (°C) | Notes |
| 1013 (Atm) | ~190°C (Decomposes) | DO NOT USE | High risk of polymerization. |
| 20 mbar | ~85 - 90°C | 130°C | Acceptable for rough purification. |
| 5 mbar | ~60 - 65°C | 100°C | Ideal Range. Best balance of rate/stability.[1] |
| 0.1 mbar | ~35 - 40°C | 70°C | Requires high-vac pump; risk of trapping volatiles.[1] |
Fraction Collection Strategy:
-
Fore-run (First 5-10%): Contains residual solvents and highly volatile degradation products.[1] Discard or recycle.
-
Main Fraction (Heart): Collect when temperature stabilizes.[2] This contains your target aldehyde isomers.[3][4]
-
Residue: Stop distillation when ~10% volume remains in the pot. Do not distill to dryness (explosion risk if peroxides present).[5]
Troubleshooting Guide (FAQ)
User: "I'm seeing strange behavior. Help!"
Issue A: "The temperature is fluctuating, and the liquid is bumping violently."
-
Diagnosis: Superheating or water contamination.
-
Fix:
-
Ensure you are using a magnetic stir bar with a high spin rate (rapid agitation breaks surface tension).
-
If using a capillary bleed, ensure the bleed gas is dry Nitrogen, not air.
-
Critical: If you see white smoke, you have a vacuum leak reacting with the hot aldehyde. Stop immediately.
-
Issue B: "The distillate is clear initially but turns cloudy/white after 1 hour."
-
Diagnosis: Oxidation post-distillation.[6][7] The "cloudiness" is solid carboxylic acid precipitating out.
-
Fix:
-
Did you release the vacuum with Nitrogen? If you used air, you oxidized the hot product.
-
Store the product under Argon or Nitrogen immediately.
-
Add 0.05% BHT to the receiving flask before distillation starts so the drops land in a stabilized environment.
-
Issue C: "I cannot separate the cis and trans isomers."
-
Diagnosis: Insufficient theoretical plates.
-
Fix:
-
A simple Vigreux column is insufficient for diastereomer separation (boiling point deltas are often <2°C).
-
Switch to a Spinning Band Distillation system or a high-efficiency packed column (e.g., Sulzer packing).[1]
-
Increase the Reflux Ratio to 10:1 or 20:1 (slow takeoff).
-
Diagram: Troubleshooting Logic Tree
Caption: Figure 2.[1] Diagnostic logic for common vacuum distillation failures.
Post-Distillation Storage
User: "How do I store the purified fraction?"
Scientist's Response: Aldehydes have a "shelf-life" unless handled correctly.
-
Container: Amber glass (UV protection).
-
Headspace: Flush with Argon (heavier than air) before sealing.
-
Temperature: Refrigerate at 4°C.
-
Seal: Parafilm over the cap is insufficient for long term. Use Teflon-lined caps.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for aldehyde purification protocols and drying agents). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational source for vacuum distillation apparatus setup and nomographs).
-
PubChem Database. (2024). Compound Summary: 2,4-Dimethylcyclohexane-1-carbaldehyde.[1][8][9][10] National Center for Biotechnology Information. (Source for structural data and physical properties).[4][9][11][12] [1]
-
Furniss, B. S., et al. (1989).[1] Techniques regarding the distillation of thermally labile compounds.[7][13] In Vogel's Textbook of Practical Organic Chemistry. (Specific guidance on N2 bleeding and vacuum stabilization).
Sources
- 1. US20150051133A1 - Aldehydes as perfuming ingredients - Google Patents [patents.google.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethylcyclohexene-1-carbaldehyde | C9H14O | CID 23505473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. How To [chem.rochester.edu]
Technical Support Center: 2,4-Dimethylcyclohexane-1-carbaldehyde Reactivity
[1][2]
Case Reference: #DMC-CHO-001
Subject: Troubleshooting Low Reactivity & Steric Hindrance in Nucleophilic Additions Classification: Physical Organic Chemistry / Synthetic Methodology Status: Active Guide[1][2]
Executive Summary: The "Steric Fortress"
If you are experiencing low yields, recovered starting material, or sluggish reaction rates with 2,4-Dimethylcyclohexane-1-carbaldehyde , you are likely fighting thermodynamics.[1]
This molecule is not merely "unreactive"; it is a textbook example of conformational locking . The methyl group at the C2 position (adjacent to the aldehyde) creates significant steric bulk. More critically, depending on the cis/trans isomer ratio, the aldehyde group may be forced into an axial position to relieve ring strain. In the axial conformation, the carbonyl carbon is shielded by the 1,3-diaxial hydrogens, effectively blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.
This guide provides the diagnostic tools to determine if your issue is conformational (isomer-related) or kinetic (reagent-related), followed by specific protocols to overcome these barriers.
Diagnostic Framework: Is it the Molecule or the Method?
Before altering your synthetic route, perform these three checks.
Check A: The Isomer Ratio (The "Axial Trap")
Commercial samples are often mixtures of cis and trans isomers.
-
The Problem: In certain isomers, the bulky C2-methyl group forces the formyl (-CHO) group into the axial position to avoid A(1,3) strain.[1][3] Axial aldehydes are exponentially less reactive than equatorial ones.[1]
-
The Test: Run a quantitative
-NMR. -
Verdict: If your sample is enriched in the axial isomer, standard conditions will fail. You must use forcing conditions (Lewis Acids/High Pressure).[1]
Check B: Enolization vs. Addition
-
The Problem: The C1 proton is acidic. Strong, basic nucleophiles (Grignards, LDA) may act as bases rather than nucleophiles, resulting in enolization.[1] Upon workup, you simply recover the starting material.[4][5]
-
The Test: Quench a small aliquot with
. If you see deuterium incorporation at C1/C2 in the recovered starting material, your nucleophile is acting as a base.
Visualizing the Barrier
The following diagram illustrates the steric blockade and the decision logic for troubleshooting.
Caption: Decision tree for diagnosing reactivity failure based on conformational analysis and nucleophile basicity.
Troubleshooting Protocols & FAQs
Scenario A: Grignard/Organolithium Additions Fail
User Question: "I added MeMgBr to the aldehyde, but I only recovered starting material. Why?"
Technical Answer:
The C2-methyl group sterically hinders the carbonyl carbon. Consequently, the Grignard reagent acts as a base, removing the
The Fix: Luche-Type Activation (Anhydrous)
Use anhydrous Cerium(III) Chloride (
| Step | Action | Mechanism |
| 1 | Dry | Generates reactive anhydrous |
| 2 | Suspend | Forms the Lewis Acid template. |
| 3 | Cool to -78°C. Add Organolithium/Grignard. | Transmetallation to less basic Organocerium species.[1] |
| 4 | Add 2,4-Dimethylcyclohexane-1-carbaldehyde. | Carbonyl is activated; nucleophile is less bulky/basic.[1] |
Scenario B: Reductive Amination Stalls
User Question: "I'm trying to make the amine with aniline and
Technical Answer:
Imine formation is an equilibrium process.[1] The steric bulk at C2 destabilizes the imine intermediate (
The Fix: Titanium(IV) Isopropoxide Protocol
Protocol:
-
Mix: 1.0 equiv Aldehyde + 1.1 equiv Amine in neat
(2.0 equiv). -
Stir: 12–24 hours at room temperature (or 60°C if highly hindered). The solution will become viscous.
-
Dilute: Add dry THF or Methanol.
-
Reduce: Add
(or ) directly to the mixture. -
Quench: Add 1N NaOH (caution: heavy precipitate forms). Filter through Celite.[1]
Scenario C: Oxidation is Sluggish
User Question: "Jones oxidation is taking 24 hours and giving side products."
Technical Answer: Chromium-based oxidations are sensitive to sterics during the formation of the chromate ester intermediate.
The Fix: Pinnick Oxidation (Chlorite) The Pinnick oxidation proceeds via a radical-like fragmentation mechanism that is less sensitive to steric crowding than ester-forming oxidations.
Comparative Reactivity Data
The table below highlights how the C2-substituent drastically alters reaction rates compared to unhindered cyclohexanecarbaldehyde.
| Reaction Type | Reagent | Unhindered Rate (Rel) | 2,4-Dimethyl Rate (Rel) | Recommended Modification |
| Reduction | 100 | < 5 | Use | |
| Grignard | 100 | 0 (Enolizes) | Add | |
| Olefination | Wittig ( | 100 | 10 | Use Horner-Wadsworth-Emmons (smaller nucleophile).[1] |
| Oxidation | PCC | 100 | 40 | Switch to Pinnick or Ley-Griffith (TPAP).[1] |
References & Authority
-
Conformational Analysis of Cyclohexanes:
-
Organocerium Chemistry (Luche Reduction/Addition):
-
Titanium-Mediated Reductive Amination:
-
Source: Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride". Journal of Organic Chemistry.
-
Relevance: The industry-standard method for forcing imine formation in sterically hindered aldehydes.
-
-
Steric Hindrance in Aldehyde Oxidation:
-
Source: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1] "Oxidation of
-unsaturated aldehydes". Tetrahedron. -
Relevance: While focused on unsaturated systems, this paper establishes the steric tolerance of chlorite oxidations.
-
Sources
- 1. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformations of Disubstituted Cyclohexanes [almerja.com]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during 2,4-Dimethylcyclohexane-1-carbaldehyde hydrogenation
Welcome to our dedicated technical support guide for the hydrogenation of 2,4-Dimethylcyclohexane-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation, aiming for a high yield of the desired product, (2,4-Dimethylcyclohexyl)methanol, while minimizing common side reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Diagram: Primary Reaction Pathway
Below is a diagram illustrating the desired hydrogenation of 2,4-Dimethylcyclohexane-1-carbaldehyde to (2,4-Dimethylcyclohexyl)methanol.
Caption: Desired hydrogenation of 2,4-Dimethylcyclohexane-1-carbaldehyde.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Formation of Ether Byproducts
Question: My post-reaction analysis shows the presence of unexpected ether compounds. What is causing this and how can I prevent it?
Answer:
The formation of ethers is a known side reaction during aldehyde hydrogenation. This can occur through two primary pathways:
-
Symmetrical Ether Formation: Two molecules of the starting aldehyde can ultimately form an ether. This happens when one molecule of the aldehyde is first hydrogenated to the corresponding alcohol, (2,4-Dimethylcyclohexyl)methanol. This newly formed alcohol can then react with another molecule of the starting aldehyde.[1][2]
-
Unsymmetrical Ether Formation: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it can react with the starting aldehyde to form an unsymmetrical ether.[1][2]
The mechanism often involves the formation of a hemiacetal intermediate, which then undergoes dehydration and further reaction. Certain catalysts, particularly those with acidic sites on the support, can promote these reactions.[3]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Switch to a non-alcoholic solvent such as ethyl acetate, THF, or a hydrocarbon solvent (e.g., hexane, toluene). | This eliminates the possibility of unsymmetrical ether formation with the solvent.[4] |
| Reaction Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures generally disfavor the dehydration steps required for ether formation. |
| Catalyst Selection | Use a neutral catalyst support. If using a catalyst like Pd/C, ensure it has not been treated with acid. Consider catalysts known for high selectivity towards alcohol formation, such as certain rhodium or ruthenium complexes.[5][6] | Acidic sites on the catalyst support can catalyze the etherification reaction.[3] |
| Reaction Time | Monitor the reaction closely and stop it once the starting aldehyde is consumed to prevent further reaction of the product alcohol. | Prolonged reaction times can increase the likelihood of the product alcohol reacting to form symmetrical ethers. |
Issue 2: Presence of Hydrocarbon Byproducts (Decarbonylation)
Question: I am observing the formation of 1,3-dimethylcyclohexane in my product mixture. What is this side reaction and how can it be minimized?
Answer:
The presence of 1,3-dimethylcyclohexane indicates that a decarbonylation reaction is occurring, where the aldehyde group is removed as carbon monoxide. This is a known side reaction that can be promoted by certain transition metal catalysts, particularly at higher temperatures.[7][8] The Tsuji–Wilkinson decarbonylation is a well-known example of this type of reaction, often utilizing rhodium catalysts.[9] While catalytic decarbonylation is possible, under hydrogenation conditions, it is often a competing pathway.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Operate at lower temperatures. | Decarbonylation reactions typically have a higher activation energy than the desired hydrogenation and are more prevalent at elevated temperatures.[9] |
| Catalyst Choice | While palladium is a common hydrogenation catalyst, its propensity for decarbonylation can be influenced by the support and reaction conditions. Consider screening other catalysts like Raney Nickel or Platinum-based catalysts, which may show lower decarbonylation activity under your specific conditions.[10] | Different metals have varying affinities for the carbonyl oxygen and different propensities for oxidative addition of the C-CHO bond, which is a key step in decarbonylation. |
| Hydrogen Pressure | Ensure adequate hydrogen pressure. | Higher hydrogen pressure can favor the desired hydrogenation pathway over decarbonylation. |
Diagram: Competing Reaction Pathways
Caption: Competing reaction pathways during hydrogenation.
Issue 3: Acetal Formation with Alcoholic Solvents
Question: When using an alcohol solvent, I'm seeing a byproduct with a different NMR spectrum that suggests the formation of an acetal. How can I avoid this?
Answer:
Aldehydes readily react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals.[11][12][13] This reaction is reversible. Even if you do not add an acid catalyst, acidic impurities in your starting material or solvent, or acidic sites on your catalyst support can be sufficient to promote this reaction.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Solvent Choice | The most effective solution is to use a non-alcoholic solvent like ethyl acetate, THF, or toluene.[4] | This removes one of the necessary reactants for acetal formation. |
| Neutralize Reagents | If an alcohol solvent must be used, ensure all reagents and the solvent are neutral. You can pass the solvent through a plug of neutral alumina to remove acidic impurities. | This minimizes the presence of acid catalysts required for acetal formation.[12] |
| Catalyst Support | Use a catalyst on a neutral support (e.g., neutral carbon, barium sulfate). | Acidic supports can catalyze acetal formation. |
| Work-up Procedure | During aqueous work-up, the acetal may be hydrolyzed back to the aldehyde and alcohol. If the acetal is stable and isolated, it can often be converted back to the aldehyde by treatment with aqueous acid.[12] | This can be a recovery step if acetal formation is unavoidable. |
Issue 4: Incomplete Conversion or Slow Reaction Rate
Question: My hydrogenation reaction is very slow or stalls before completion. What are the potential causes and solutions?
Answer:
Slow or incomplete hydrogenation can be due to several factors, including catalyst activity, impurities, and reaction conditions.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Use a fresh batch of catalyst. If using a catalyst like Pd/C, ensure it has been stored properly to prevent deactivation. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[14] | Catalysts can lose activity over time due to oxidation or poisoning. |
| Catalyst Poisoning | Ensure your starting material and solvent are free from impurities, especially sulfur or nitrogen compounds, which can poison noble metal catalysts.[14] | Catalyst poisons strongly adsorb to the active sites, preventing the desired reaction. |
| Hydrogen Mass Transfer | Ensure vigorous stirring and a sufficient headspace of hydrogen in the reaction vessel. A larger solvent surface area can improve gas-liquid mass transfer.[14][15] | The reaction rate can be limited by the rate at which hydrogen dissolves into the liquid phase. |
| Temperature and Pressure | While high temperatures can promote side reactions, a moderate increase in temperature or hydrogen pressure can significantly increase the reaction rate.[10][16] | These conditions increase the kinetic energy of the molecules and the concentration of dissolved hydrogen. |
| Solvent | The choice of solvent can impact the reaction rate. Polar solvents like ethanol or methanol are often effective for hydrogenation.[14] | The solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst surface. |
Experimental Protocol: Selective Hydrogenation of 2,4-Dimethylcyclohexane-1-carbaldehyde
This protocol is a general starting point and may require optimization for your specific setup and purity requirements.
-
Reactor Setup:
-
To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add 2,4-Dimethylcyclohexane-1-carbaldehyde (1.0 eq).
-
Add a suitable solvent (e.g., ethyl acetate or ethanol, 10-20 mL per gram of aldehyde).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 5% Pd/C). The catalyst should be handled in an inert atmosphere if pyrophoric.
-
-
Hydrogenation:
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm).
-
Begin vigorous stirring and heat to the desired temperature (e.g., room temperature to 50 °C), if necessary.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC, GC, or LC-MS by periodically taking aliquots.
-
The reaction is complete when the starting aldehyde is no longer detectable.
-
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water before disposal.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography as required.
-
References
-
Pan, M., Brush, A. J., Dong, G., & Mullins, C. B. (2012). Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures. The Journal of Physical Chemistry Letters, 3(17), 2512–2516. [Link][1]
-
Pan, M., Brush, A. J., Dong, G., & Mullins, C. B. (2012). Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures. PubMed.[Link][2]
-
López-García, I., et al. (2010). Etherification of aldehydes, alcohols and their mixtures on Pd/SiO2 catalysts. Applied Catalysis A: General, 385(1-2), 89-97. [Link][17]
-
LibreTexts. (2021). 1.7: Chemical properties III- Catalytic Hydrogenation. Chemistry LibreTexts.[Link]
-
Quora. (2017). Can aldehydes and ketones be reduced by catalytic hydrogenation? Quora.[Link][10]
-
Bethmont, S., et al. (1997). Ether synthesis from alcohol and aldehyde in the presence of hydrogen and palladium deposited on charcoal. ResearchGate.[Link][3]
-
JoVE. (2022). Alcohols from Carbonyl Compounds: Reduction. Journal of Visualized Experiments.[Link][16]
-
Xiao, J., et al. (2020). Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. ORCA - Cardiff University.[Link]
-
Cheng, Z., et al. (2019). Methanol as Hydrogen Source: Transfer Hydrogenation of Aldehydes near Room Temperature. CORE.[Link][5]
-
Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2(19). [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.[Link][14]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.[Link][15]
-
Park, J., et al. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. ACS Catalysis, 5(4), 2284–2288. [Link][6]
-
Doughty, D. H., & Pignolet, L. H. (1978). Catalytic decarbonylation of aldehydes. Journal of the American Chemical Society, 100(22), 7083–7085. [Link][7]
-
Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube.[Link][11]
-
Wikipedia. (n.d.). Tsuji–Wilkinson decarbonylation reaction. Wikipedia.[Link][9]
-
LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Chemistry LibreTexts.[Link]
-
Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.[Link][13]
-
Davis, J. L., & Barteau, M. A. (1989). Polymerization and decarbonylation reactions of aldehydes on the Pd(111) surface. Journal of the American Chemical Society, 111(12), 4383–4391. [Link][8]
-
The Influence of metal selection on catalyst activity for the liquid phase hydrogenation of furfural to furfuryl alcohol. (2017). University of Limerick.[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tunable Ether Production via Coupling of Aldehydes or Aldehyde/Alcohol over Hydrogen-Modified Gold Catalysts at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.ul.ie [pure.ul.ie]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tsuji–Wilkinson decarbonylation reaction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. reddit.com [reddit.com]
- 16. Video: Alcohols from Carbonyl Compounds: Reduction [jove.com]
- 17. ou.edu [ou.edu]
Technical Support Center: Thermal Optimization for 2,4-Dimethylcyclohexane-1-carbaldehyde Scaffolds
Executive Summary & Core Directive
Optimizing reactions involving 2,4-dimethylcyclohexane-1-carbaldehyde requires a bifurcated approach to thermal management. Unlike simple aliphatic aldehydes, this scaffold presents unique stereochemical challenges due to the interplay between the C1-formyl group and the C2/C4-methyl substituents.
The Central Dogma of this Scaffold:
-
Low Temperature (<0°C to 25°C): Favors Kinetic Control . Essential for preserving the initial cis/trans ratio of the aldehyde if established during synthesis (e.g., via Diels-Alder followed by hydrogenation).
-
High Temperature (>60°C): Favors Thermodynamic Control . Promotes epimerization at the C1 position, driving the mixture toward the most stable conformer (typically where the formyl group is equatorial to minimize 1,3-diaxial interactions).
This guide addresses the synthesis of derivatives (amines, esters, alkenes) while managing these thermal constraints.
Module 1: Stereochemical Integrity & Thermal Epimerization
The most frequent failure mode in deriving this molecule is the unintentional scrambling of stereocenters. The aldehyde proton at C1 is acidic (
Mechanism of Thermal Failure
Elevated temperatures lower the activation energy barrier for enolization. Once the enol forms, it can tautomerize back to either the axial or equatorial aldehyde.
Figure 1: Thermal epimerization pathway. High temperatures accelerate the transition through the Enol intermediate, inevitably drifting the population toward the thermodynamic minimum.
Optimization Protocol: Preventing Epimerization
| Parameter | Recommendation | Rationale |
| Base Selection | Use non-nucleophilic bases (e.g., DBU, DIPEA) | Minimize direct attack on carbonyl; however, steric bulk does not prevent proton abstraction at high T. |
| Reaction Temp | -78°C to 0°C for deprotonation events | Kinetic trapping is only possible below 0°C. |
| Quench Temp | < 10°C | Exotherms during quenching (e.g., acid addition) can locally spike T, causing instant isomerization.[1][2] |
| Solvent | THF or DCM (Avoid alcohols at reflux) | Protic solvents at high T facilitate proton exchange/shuttling. |
Module 2: Derivatization Workflows
The following guides address the two most common derivative classes: Amines (via Reductive Amination) and Alkenes (via Wittig/HWE).
Workflow A: Reductive Amination (Synthesis of Amines)
Challenge: The steric bulk of the 2,4-dimethyl system retards imine formation, tempting users to increase heat. This leads to epimerization before reduction.
Step-by-Step Optimization:
-
Imine Formation (The Bottleneck):
-
Reagents: Amine (1.1 eq), Ti(OiPr)4 (1.5 eq) or MgSO4.
-
Temperature:40°C - 50°C .
-
Note: Do not reflux. The Lewis acid (Titanium isopropoxide) activates the carbonyl, allowing lower temperature conversion than thermal dehydration alone [1].
-
-
Reduction Step:
-
Reagents: NaBH(OAc)3 or NaBH4.[3]
-
Temperature:0°C to 25°C .
-
Protocol: Cool the imine solution before adding the reducing agent.
-
-
Workup:
-
Quench with NaOH/Rochelle's salt at Room Temp.
-
Workflow B: Wittig Olefination (Synthesis of Alkenes)
Challenge: Controlling E/Z selectivity while preventing aldehyde isomerization.
Step-by-Step Optimization:
-
Ylide Generation:
-
Temp:-78°C (for unstabilized ylides) or 0°C (stabilized).
-
-
Addition of Aldehyde:
-
Temp: Add the 2,4-dimethylcyclohexane-1-carbaldehyde slowly at -78°C .
-
-
Warming Cycle:
-
Allow to warm to RT slowly over 4 hours.
-
Critical: Do not heat to reflux unless conversion is stalled (>24h). Refluxing basic ylide solutions with this aldehyde guarantees epimerization of unreacted starting material, complicating recovery.
-
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific symptoms observed in the lab.
Symptom 1: "I see a 50:50 mixture of isomers in my product, but I started with 95:5 pure aldehyde."
-
Diagnosis: You likely exceeded the Epimerization Threshold (approx. 60°C) in the presence of a base or weak acid.
-
Immediate Fix: Check your workup. Did you rotovap the crude mixture at >50°C while it was still slightly basic?
-
Protocol Adjustment: Neutralize the reaction mixture to pH 7 before any thermal concentration steps. Use a buffer wash (Phosphate pH 7).
Symptom 2: "Low conversion during reductive amination."
-
Diagnosis: Steric hindrance from the C2-methyl group is blocking nucleophilic attack.
-
Immediate Fix: Do not just raise the temperature. Add a Lewis Acid catalyst (Ti(OiPr)4 or ZnCl2).
-
Protocol Adjustment: Switch solvent to 1,2-Dichloroethane (DCE) and maintain T = 40°C. DCE allows for higher reaction rates at moderate temperatures compared to MeOH/THF [2].
Symptom 3: "Product degradation/polymerization during distillation."
-
Diagnosis: The aldehyde or its unsaturated derivatives are thermally sensitive.
-
Immediate Fix: Switch to Kugelrohr distillation or high-vacuum (<0.5 mbar) techniques to keep the pot temperature below 80°C.
-
Protocol Adjustment: Add a radical inhibitor (BHT, 100 ppm) if the derivative contains an alkene (e.g., from Wittig).
Decision Matrix: Temperature Selection
Use this logic flow to determine the safe operating window for your specific reaction.
Figure 2: Decision tree for thermal limits based on reaction environment.
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[5] (Reference for enolization kinetics).
Sources
- 1. prepchem.com [prepchem.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification & Isolation Support Hub: 2,4-Dimethylcyclohexane-1-carbaldehyde
[1]
Status: Operational | Version: 2.4-D | Lead Scientist: Dr. A. Vance[1]
Welcome to the technical support center for the isolation of 2,4-Dimethylcyclohexane-1-carbaldehyde . This guide addresses the specific challenge of removing unreacted starting materials—typically the corresponding alcohol (from oxidation), the unsaturated precursor (from hydrogenation), or carboxylic acid byproducts (from auto-oxidation).[1]
As aliphatic aldehydes are sensitive to both oxidation and aldol condensation, the protocols below prioritize chemoselectivity and thermal gentleness .
PART 1: Diagnostic & Strategy Selector
Before proceeding, identify your primary impurity profile.[1] The choice of purification method depends heavily on whether your unreacted starting material is polar (alcohol/acid) or non-polar (alkene).[1][2]
Figure 1: Decision Matrix for Purification. Select the pathway based on the chemical nature of the unreacted material.
PART 2: The "Gold Standard" Protocol: Bisulfite Adduct Extraction
For 2,4-Dimethylcyclohexane-1-carbaldehyde, simple distillation is often insufficient due to the close boiling points of stereoisomers and corresponding alcohols.[1][2] The Bisulfite Adduct Method is the most robust technique for isolating the aldehyde functionality chemically.
Mechanism: The nucleophilic bisulfite ion attacks the carbonyl carbon, forming a water-soluble sulfonate salt.[1] Non-carbonyl impurities (alcohols, alkenes) remain in the organic layer and are washed away.[1]
Protocol 1.0: Optimized Brindle Method (for Aliphatic Aldehydes)
Standard aqueous bisulfite often fails for hindered aliphatic aldehydes like 2,4-dimethylcyclohexane-1-carbaldehyde due to poor phase transfer.[1] This modified protocol uses DMF or Methanol to ensure conversion.
Reagents:
-
Sodium Bisulfite (
), Saturated Aqueous Solution (Freshly Prepared)[1][4] -
Sodium Hydroxide (
), 10% w/v solution or Sodium Bicarbonate ( )[1]
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve the crude oil in DMF (2 mL per gram of crude).[1] Note: DMF is superior to MeOH for lipophilic aliphatic aldehydes.[2]
-
Add Saturated Aqueous
(3-5 equivalents relative to aldehyde).[1] -
Vigorous Agitation: Shake or stir rapidly for 30 minutes. A thick white precipitate (the adduct) may form, or it may remain as a solution depending on the volume of water.[1][2]
-
-
Phase Separation (Impurity Removal):
-
Dilute the mixture with water (to dissolve the salt if precipitated) and wash with 50% EtOAc/Hexanes .
-
CRITICAL STEP: The Aldehyde is now in the Aqueous Phase (as the bisulfite adduct).[5][6] The Unreacted Starting Material (Alcohol/Alkene) is in the Organic Phase .[2]
-
Separate the layers.[1][2][4][5][6] Keep the Aqueous Layer .
-
Optional: Wash the aqueous layer once more with pure Hexanes to ensure total removal of lipophilic impurities.
-
-
Regeneration (The Release):
-
Cool the aqueous layer to 0°C (ice bath).
-
Add fresh EtOAc to the aqueous solution.
-
Slowly basify with 10% NaOH or Saturated
until pH > 10. -
Expert Note: Monitor gas evolution (
is not evolved here, but heat is).[1] Stir for 15-20 mins to ensure hydrolysis of the adduct. -
Warning: Do not use concentrated NaOH or high heat, as this causes epimerization at the
-position (C1) or aldol condensation.[1]
-
-
Isolation:
Table 1: Troubleshooting the Bisulfite Method
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Adduct did not form due to steric hindrance (2,4-dimethyl groups).[1] | Switch solvent to DMF ; increase reaction time to 2 hours. |
| Emulsion | Surfactant-like behavior of the aliphatic chain. | Filter through a Celite pad to break the emulsion; add brine. |
| Isomer Shift | Epimerization at C1 during regeneration. | Use milder base ( |
PART 3: Distillation Dynamics
If the bisulfite method is not feasible (e.g., scale > 1kg), vacuum distillation is the alternative. However, 2,4-dimethylcyclohexane-1-carbaldehyde exists as a mixture of cis and trans diastereomers, which can broaden boiling point ranges.[1][2]
Boiling Point Reference:
-
Target Aldehyde: ~75-80°C at 10 mmHg (Estimated).
-
Alcohol Impurity: ~95-100°C at 10 mmHg (Higher due to H-bonding).[1]
-
Unsaturated Precursor: ~70-75°C at 10 mmHg (Very close to product).[1]
The Azeotrope Trap: Cyclohexyl-derivatives often form azeotropes with their corresponding alcohols.[1] If you observe a plateau in temperature that does not match the pure component, you likely have an azeotrope.[1]
Protocol 2.0: High-Vacuum Fractionation
-
Column: Use a Vigreux column (minimum 20cm) or a packed column for better theoretical plates.
-
Pressure: Maintain stable vacuum (< 5 mmHg recommended to keep temperatures low).
-
Fractions:
PART 4: Chemical Scavenging (Polishing)[1][2]
For removing trace amounts (<5%) of unreacted starting material without a full workup.[1][2]
Scenario A: Removing Unreacted Alcohol
-
Reagent: Dess-Martin Periodinane (DMP) or PCC on Silica.[1]
-
Strategy: Oxidize the remaining alcohol to the aldehyde (increasing yield) or to the acid (which can be washed away with base).[1][2]
-
Solid Phase Extraction: Use a Silica-supported Isocyanate scavenger to capture the alcohol (forms a carbamate), then filter.[1]
Scenario B: Removing Unreacted Amine (if via Amide reduction) [1]
-
Reagent: Polymer-supported Acid (e.g., Amberlyst 15).[1]
-
Strategy: Stir crude mixture with resin beads for 1 hour; filter. Amine binds to resin; aldehyde passes through.[1]
PART 5: FAQ & Technical Notes
Q: My aldehyde turned into a white solid after sitting on the bench. What happened? A: This is likely the carboxylic acid (2,4-dimethylcyclohexanecarboxylic acid) formed via air oxidation.[1]
-
Prevention:[2] Store under Argon/Nitrogen at 4°C.
-
Recovery: Dissolve in ether, wash with
(removes acid), dry, and evaporate.
Q: The NMR shows a mixture of isomers. Is my purification failed? A: Not necessarily. The 2,4-dimethyl substitution pattern creates diastereomers (cis/trans). The bisulfite method generally recovers both, though crystallization of the adduct can sometimes enrich one isomer.[1] If specific stereochemistry is required, you may need preparative HPLC or chiral resolution after chemical purification.[2]
Q: Can I use chromatography? A: Yes, but aldehydes can be unstable on slightly acidic Silica Gel.[1]
-
Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.
-
Eluent: 5-10% Ethyl Acetate in Hexanes is a standard starting point.[1]
References
-
Mechanism of Bisulfite Extraction
-
Purification of Cyclohexyl Aldehydes
-
Physical Properties & Safety
-
Handling of Fragrance Aldehydes (Ligustral/Trivertal)
Sources
- 1. PubChemLite - 4,4-dimethylcyclohexane-1-carbaldehyde (C9H16O) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Resolving phase separation issues with 2,4-Dimethylcyclohexane-1-carbaldehyde
Technical Support Center: 2,4-Dimethylcyclohexane-1-carbaldehyde
Subject: Troubleshooting Phase Separation, Emulsions, and Purification Protocols Ticket ID: #DMCHC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: Understanding the "Beast"
Welcome to the technical support hub for 2,4-Dimethylcyclohexane-1-carbaldehyde (2,4-DMCHC) .
If you are experiencing phase separation issues, you are likely dealing with one of two distinct physical phenomena:
-
Emulsification during Workup: The molecule’s amphiphilic nature (lipophilic cyclohexane ring + polar aldehyde head) acts as a surfactant, stabilizing oil-in-water emulsions.
-
Phase Separation during Storage (Oiling Out/Precipitation): This indicates chemical instability—specifically, oxidation to the corresponding carboxylic acid (solid) or trimerization (polymerization), leading to a heterogeneous mixture.
This guide moves beyond basic steps to explain why these failures occur and provides self-validating protocols to resolve them.
Physical Properties & Solvent Compatibility[1][2][3]
Before troubleshooting, verify your system parameters against these baselines. 2,4-DMCHC is a mixture of isomers (cis/trans) with properties that defy standard "aldehyde" assumptions.
| Property | Value / Characteristic | Implication for Phase Separation |
| Density | ~0.92 – 0.94 g/mL | Floats on water. If using DCM (1.33 g/mL), you risk phase inversion or "middle layer" emulsions. |
| Solubility | Lipophilic (LogP ~2.5–3.0) | Insoluble in water.[1][2] Soluble in Et₂O, EtOAc, Hexanes, DCM. |
| Reactivity | High (Sterically hindered) | Prone to air oxidation (forming solids) and trimerization (forming viscous oils). |
| Boiling Point | ~160–165°C | High boiling point makes distillation difficult without vacuum; increases risk of thermal decomposition. |
Module A: Breaking Persistent Emulsions (Synthesis Workup)
The Problem: You performed an extraction, but the layers won't separate. You see a "rag layer" or a milky suspension. The Cause: The aldehyde functionality is hydrogen-bonding with water, while the cyclohexane ring seeks non-polar interactions, effectively creating a micelle.
Protocol: The "Salting Out & Filtration" Method
Do not simply wait for gravity. Active intervention is required.
-
The Brine Shock:
-
The Celite Filtration (Critical Step):
-
If a "rag layer" persists, it is likely stabilized by microscopic particulate matter (precipitated salts or oligomers).
-
Action: Filter the entire biphasic mixture through a pad of Celite 545.
-
Result: The Celite traps the particulate stabilizers. The filtrate usually separates cleanly immediately upon hitting the receiving flask.
-
Visual Guide: Emulsion Decision Tree
Caption: Logic flow for resolving stubborn emulsions during 2,4-DMCHC workup.
Module B: Purification via Bisulfite Adduct (The "Gold Standard")
The Problem: Distillation is causing decomposition, or column chromatography is failing to separate the aldehyde from close-running alcohol/alkene impurities. The Solution: Chemoselective phase switching. We convert the liquid aldehyde into a water-soluble solid salt, wash away impurities, and then regenerate the aldehyde.
Why this works for 2,4-DMCHC: despite steric hindrance from the methyl groups, the aldehyde is accessible enough to form a sulfonate salt.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude 2,4-DMCHC in a minimal amount of Methanol or DMF (DMF is superior for lipophilic aldehydes).
-
Add 1.5 equivalents of Saturated Aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase.[5]
-
-
Wash (Impurity Removal):
-
Regeneration:
-
Isolation:
-
Separate the organic layer, dry over MgSO₄, and concentrate.
-
Visual Guide: Bisulfite Purification Workflow
Caption: Chemoselective purification workflow using the Bisulfite Adduct method.
Frequently Asked Questions (FAQs)
Q1: My stored sample has developed a white solid precipitate at the bottom. Is it ruined? A: This is likely 2,4-dimethylcyclohexane-1-carboxylic acid , formed via air oxidation.
-
Diagnosis: Check the pH of the liquid; if acidic, oxidation occurred.
-
Fix: Dissolve the mixture in ether and wash with saturated NaHCO₃. The acid will go into the aqueous layer; the aldehyde remains in the ether. Dry and re-concentrate.
-
Prevention: Store under Argon/Nitrogen at 4°C.
Q2: I used DCM for extraction, but I can't find the interface (Phase Inversion). A: 2,4-DMCHC (density ~0.93) lowers the density of the organic layer. If you use a dilute DCM solution, the density might be dangerously close to 1.0 g/mL (water).
-
Fix: Add more DCM (to make it heavier) or add NaCl to the water (to make it heavier). Always test a drop of the layer in a beaker of water to confirm which phase is which.
Q3: Can I distill this compound to purify it? A: Only under high vacuum (< 5 mmHg). At atmospheric pressure, the boiling point (~160°C) is high enough to trigger thermal rearrangement or polymerization. The Bisulfite method (Module B) is safer and often yields higher purity.
References
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. [Link]
-
Boucher, M. M., et al. (2017).[5] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5][6] Organic Process Research & Development, 21(9), 1394–1403.[5] [Link]5][6]
-
PubChem. (n.d.). 2,4-Dimethylcyclohexane-1-carbaldehyde (Compound).[7][8][9][10] National Library of Medicine. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Workup [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. Workup [chem.rochester.edu]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylcyclohexene-1-carbaldehyde | C9H14O | CID 23505473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbull.com [chemicalbull.com]
Validation & Comparative
1H NMR Spectral Analysis of 2,4-Dimethylcyclohexane-1-carbaldehyde
Topic: Content Type: Publish Comparison Guide
A Comparative Technical Guide for Structural Elucidation and Isomer Differentiation
Executive Summary
In the fields of fragrance chemistry and pharmaceutical intermediate synthesis, 2,4-dimethylcyclohexane-1-carbaldehyde represents a critical saturated building block. Often derived from the hydrogenation of its unsaturated precursor (2,4-dimethyl-3-cyclohexene-1-carbaldehyde, commercially known as Triplal or Ligustral), this molecule presents unique analytical challenges due to its conformational mobility and stereochemical density.
This guide provides a high-resolution analysis of the 1H NMR signature of 2,4-dimethylcyclohexane-1-carbaldehyde. Unlike standard spectral libraries, we focus on the comparative differentiation between the target saturated molecule and its unsaturated analogs, providing a robust framework for monitoring hydrogenation efficiency and assigning diastereomers.
Chemical Profile & Stereochemical Complexity
The transition from the unsaturated Triplal to the saturated target introduces a third chiral center, exponentially increasing the stereochemical complexity.
-
Target Molecule: 2,4-Dimethylcyclohexane-1-carbaldehyde[1][2][3][4]
-
Formula: C
H O -
Chiral Centers: C1, C2, C4
-
Stereoisomers: 8 possible isomers (4 diastereomeric pairs).
-
-
Key Structural Feature: The cyclohexane ring adopts a chair conformation where the bulky formyl (-CHO) and methyl (-CH
) groups will prefer equatorial positions to minimize 1,3-diaxial interactions.
Stereochemical Visualization (DOT Diagram)
Figure 1: Stereochemical evolution from the unsaturated precursor to the saturated target, highlighting the increase in chiral centers.
Comparative Analysis: Target vs. Alternative
The most common analytical task is distinguishing the product (Saturated) from the starting material (Unsaturated Triplal). The 1H NMR spectrum provides three distinct "diagnostic regions" for this purpose.
Table 1: Spectral Comparison (Diagnostic Markers)
| Feature | Target (Saturated) | Alternative (Triplal/Unsaturated) | Diagnostic Significance |
| Olefinic Region | Silent (No signals 5.0–6.0 ppm) | 5.30 – 5.60 ppm (Multiplet, 1H) | Primary Indicator: Disappearance confirms full hydrogenation. |
| Methyl Groups | Two Doublets (0.8 – 1.1 ppm) | One Doublet (0.9 ppm) + One Singlet (1.6 ppm) | Secondary Indicator: The C4-Methyl in Triplal is vinylic (singlet); in the target, it becomes secondary (doublet). |
| Aldehyde Proton | 9.6 – 9.8 ppm (Doublet, | 9.4 – 9.6 ppm (Singlet or fine doublet) | Coupling constant ( |
| Ring Protons | Complex envelope (0.8 – 2.0 ppm) | Distinct allylic protons (2.0 – 2.5 ppm) | Loss of downfield allylic signals indicates saturation. |
Mechanistic Insight
In the Alternative (Triplal) , the methyl group at C4 is attached to a double bond, appearing as a singlet (or broad singlet due to allylic coupling) at
Detailed Spectral Assignment (Target Molecule)
The 1H NMR spectrum of 2,4-dimethylcyclohexane-1-carbaldehyde is dominated by the overlap of ring protons. However, specific signals allow for the assignment of the relative stereochemistry (cis/trans).
The Aldehyde Proton ( 9.6 – 9.8 ppm)
-
Signal: Doublet (d).
-
Coupling (
):-
Hz: Indicates the CHO group is Equatorial . (The dihedral angle with the axial H1 is
60°, leading to small coupling). - Hz: Indicates the CHO group is Axial .
-
Note: In the thermodynamically preferred all-equatorial isomer, expect a doublet with
Hz.
-
Hz: Indicates the CHO group is Equatorial . (The dihedral angle with the axial H1 is
The Methyl Region ( 0.8 – 1.1 ppm)
-
Signal: Two distinct doublets.
-
Interpretation:
-
C2-Methyl: Doublet, typically
0.85–0.95 ppm. -
C4-Methyl: Doublet, typically
0.90–1.05 ppm. -
Differentiation: The C2-methyl is often slightly shielded relative to C4 due to proximity to the carbonyl anisotropy, depending on the specific conformer.
-
Ring Protons (High-Field)
-
Axial Protons (
0.8 – 1.2 ppm): Broad multiplets, often overlapping with methyl signals. -
Equatorial Protons (
1.6 – 2.0 ppm): Distinct multiplets, further downfield due to deshielding effects.
Experimental Protocol: Self-Validating Workflow
To ensure accurate identification and isomer ratio determination, follow this step-by-step protocol. This workflow is designed to be self-validating; if the "Check" step fails, the protocol loops back to purification.
Step 1: Sample Preparation
-
Solvent: Use Benzene-d6 (C
D ) instead of Chloroform-d (CDCl ) if possible.-
Reasoning: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect, which significantly improves the resolution of the overlapping methyl doublets and ring protons in cyclohexane derivatives.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters[5][6]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 64 (to resolve small impurity peaks).
-
Delay (D1): 5 seconds (essential for accurate integration of the aldehyde proton, which often has a long T1 relaxation time).
Step 3: Data Processing & Validation
-
Phase Correction: Manual phasing is critical for the aldehyde doublet.
-
Integration Check: Set the Aldehyde proton to 1.00 H.
-
Validation: The Methyl region (0.8–1.1 ppm) must integrate to exactly 6.00 H (plus overlapping ring protons). If the integral is < 6.0, you likely have the unsaturated impurity (methyl at 1.6 ppm).
-
Analytical Workflow Diagram (DOT)
Figure 2: Decision tree for validating the synthesis of 2,4-dimethylcyclohexane-1-carbaldehyde.
Advanced Characterization: Assigning Stereoisomers
If your sample contains a mixture of diastereomers (e.g., cis,cis vs cis,trans), 1H NMR alone may be ambiguous due to overlap.
Recommended 2D Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Irradiate the Aldehyde proton (
9.7). -
Observation: If you see a correlation to the axial protons at C3/C5, the aldehyde is Equatorial .
-
If you see a correlation to the C1-H, verify its coupling constant.
-
-
COSY (Correlation Spectroscopy):
-
Use to trace the spin system from the Methyl doublets to their respective methine protons (C2-H and C4-H). This confirms the position of the methyls relative to the ring.
-
References
-
Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Provides standard data for the unsaturated precursor Triplal).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent impurity identification in C6D6 vs CDCl3).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for cyclohexane conformational analysis and NMR coupling constants).
-
PubChem. (n.d.).[3] 2,4-Dimethylcyclohexane-1-carbaldehyde (Compound Summary). National Library of Medicine. (Verifies structure and identifiers).
Sources
- 1. 2,4-ivy carbaldehyde 68039-49-6 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dimethylcyclohexene-1-carbaldehyde | C9H14O | CID 23505473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
Comparative Spectroscopic Guide: FTIR Analysis of 2,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary
2,4-Dimethylcyclohexane-1-carbaldehyde (DMCHC) is a saturated cyclic aldehyde, frequently utilized as a fragrance intermediate and a building block in the synthesis of complex pharmaceutical ligands. In quality control and structural elucidation, distinguishing DMCHC from its unsaturated precursor (2,4-dimethyl-3-cyclohexene-1-carbaldehyde, trade name Triplal or Cyclal C) and its aromatic analogues is critical.
This guide evaluates the diagnostic performance of FTIR spectroscopy for DMCHC. Unlike Mass Spectrometry (which may show similar fragmentation patterns for isomers) or NMR (which requires solubilization and longer acquisition), FTIR offers a rapid, solvent-free method to validate the saturation of the cyclohexane ring and the integrity of the formyl group .
Theoretical Framework & Spectral Physics
To interpret the spectrum of DMCHC accurately, we must deconstruct the molecule into its vibrational oscillators. The spectrum is governed by three dominant mechanical features:
-
The Carbonyl Oscillator (C=O): In a saturated cyclic system, the carbonyl bond stiffness is influenced by the ring's chair conformation but lacks the conjugation effects seen in aromatic aldehydes.
-
Fermi Resonance (Aldehyde Doublet): The defining feature of aldehydes. The fundamental C-H stretch (~2820 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹), splitting the energy levels to create a distinct doublet.
-
Cyclohexane Ring Dynamics: The 2,4-dimethyl substitution breaks the symmetry of the ring, activating vibrational modes in the fingerprint region that are silent in unsubstituted cyclohexane.
Comparative Performance Analysis
The following analysis compares DMCHC against its two most common "confounders" in a synthesis or QC environment: Cyclohexanecarbaldehyde (the parent structure) and 2,4-Dimethylbenzaldehyde (the aromatic analog).
Table 1: Diagnostic Spectral Shifts (Performance Benchmark)
| Spectral Feature | Target: DMCHC (Saturated) | Analog: 2,4-Dimethylbenzaldehyde (Aromatic) | Parent: Cyclohexanecarbaldehyde (Unsubstituted) | Differentiation Logic |
| C=O Stretch | 1725 – 1735 cm⁻¹ | 1695 – 1705 cm⁻¹ | 1720 – 1730 cm⁻¹ | Conjugation Effect: Aromatic ring lowers frequency by ~30 cm⁻¹.[1] DMCHC is higher frequency (stiffer bond). |
| C=C Ring Stretch | Absent | 1600 & 1580 cm⁻¹ (Strong) | Absent | Saturation Check: Absence of 1600 cm⁻¹ peaks confirms the cyclohexane ring is saturated. |
| Aldehyde C-H | 2820 & 2720 cm⁻¹ (Doublet) | 2820 & 2720 cm⁻¹ (Doublet) | 2820 & 2720 cm⁻¹ (Doublet) | Class ID: All three show the "Fermi Doublet," confirming the aldehyde group. |
| Methyl Deform. | 1380 cm⁻¹ (Split peak) | 1380 cm⁻¹ (Weak/Shifted) | Absent | Substituent Check: Presence of methyl peaks distinguishes DMCHC from the parent. |
| Fingerprint | Complex, "Chair" modes | Sharp, planar modes | Simple "Chair" modes | Identity: 2,4-substitution creates unique skeletal vibrations below 1000 cm⁻¹. |
Analyst Insight: The most critical performance metric for FTIR here is the C=O position . If your spectrum shows a carbonyl peak below 1710 cm⁻¹, your sample has likely oxidized to the acid or contains significant aromatic/alkene impurities (conjugation).
Detailed Peak Assignment (DMCHC)
The following assignments are derived from standard group frequency correlation and validated against cyclohexane derivative databases.
A. High Frequency Region (4000 – 2500 cm⁻¹)
-
2960 – 2850 cm⁻¹ (Strong, Multi-plet):
C-H Stretching.-
Assignment: Asymmetric and symmetric stretching of the cyclohexane ring (
) and the methyl substituents (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Note: This region is complex due to the overlap of ring methylene and methyl group vibrations.
-
-
2820 ± 10 cm⁻¹ (Medium): Aldehyde C-H Stretch (Fermi Resonance Band 1).
-
2720 ± 10 cm⁻¹ (Medium): Aldehyde C-H Stretch (Fermi Resonance Band 2).
-
Diagnostic Value: This lower frequency band (2720 cm⁻¹) is often isolated from the alkyl clutter. If this peak is missing, the sample is not an aldehyde.
-
B. Functional Group Region (1800 – 1500 cm⁻¹)
-
1730 ± 5 cm⁻¹ (Strong, Sharp): C=O Stretching (Saturated Aldehyde).
-
Performance Note: A shoulder at 1710 cm⁻¹ indicates the presence of the
-unsaturated impurity (Triplal). A broad shoulder at 1700-1680 cm⁻¹ suggests oxidation to carboxylic acid (dimer).
-
-
1600 cm⁻¹ region: Silent.
-
Validation: The absence of peaks here is the primary confirmation of the cyclohexane ring saturation.
-
C. Fingerprint Region (1500 – 600 cm⁻¹)
-
1450 cm⁻¹ (Medium): Asymmetric Methyl bending / Ring Methylene scissoring.
-
1375 – 1380 cm⁻¹ (Medium): Symmetric Methyl bending ("Umbrella" mode).
-
Specificity: This peak confirms the presence of the methyl groups (absent in simple cyclohexanecarbaldehyde).
-
-
1100 – 900 cm⁻¹ (Variable): C-C Skeletal vibrations and Ring Breathing modes.
-
Stereochemistry: DMCHC exists as cis and trans isomers. In high-resolution FTIR, this region may show peak splitting or broadening depending on the isomeric ratio of the sample.
-
Experimental Protocol: "Neat" Liquid Film[3]
To ensure reproducibility and minimize solvent interference, the Attenuated Total Reflectance (ATR) method is recommended over transmission cells.
Step-by-Step Methodology
-
Crystal Selection: Use a Single-Bounce Diamond or ZnSe ATR crystal. Diamond is preferred for durability.
-
Background: Collect a 32-scan background of the clean, dry crystal (air).
-
Sample Loading:
-
Place 10–20 µL of liquid DMCHC directly onto the center of the crystal.
-
Critical: Ensure the liquid covers the "sweet spot" (active area) entirely.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for isomer differentiation).
-
Scans: 32 to 64 scans.
-
Apodization: Blackman-Harris 3-Term (optimizes peak shape).
-
-
Post-Processing: Apply ATR Correction (if comparing to transmission libraries). ATR intensities are wavelength-dependent (penetration depth increases at lower wavenumbers).
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for validating DMCHC identity using FTIR.
Caption: Logical workflow for distinguishing DMCHC from aromatic analogs and non-methylated parents using key spectral markers.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclohexanecarboxaldehyde. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for Fermi resonance and ring vibration theory).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy: Aldehydes and Ketones. [Link]
Sources
Publish Comparison Guide: Refractive Index Verification of 2,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary & Technical Context[1]
In the synthesis and quality control of cyclic aldehydes, 2,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 103263-27-0 / 68039-48-5 related isomers) presents a unique challenge. Often derived via the hydrogenation of its unsaturated precursor, 2,4-Dimethyl-3-cyclohexene-1-carbaldehyde (Triplal/Ligustral), the saturated product requires precise verification to ensure complete conversion and isomeric consistency.
While Gas Chromatography (GC) remains the gold standard for purity, Refractive Index (RI) offers a rapid, non-destructive, and cost-effective alternative for at-line process monitoring. This guide outlines the verification protocol for 2,4-Dimethylcyclohexane-1-carbaldehyde, focusing on distinguishing it from its unsaturated precursors and quantifying isomeric variations (cis/trans ratios) that significantly impact the refractive index.
The Core Analytical Challenge
The refractive index (
-
Unsaturated Precursor (Triplal): High electron density from the double bond results in a higher RI (
). -
Saturated Target: Loss of the double bond lowers the RI. Verification relies on detecting this specific "negative shift" in the index.
Comparative Performance: RI vs. Alternative Methods
To justify the use of RI in a drug development or fragrance synthesis workflow, we must objectively compare it against standard alternatives.
| Feature | Refractive Index (RI) | Gas Chromatography (GC-MS) | NMR Spectroscopy ( |
| Primary Utility | Rapid Process Monitoring (At-line) | Purity & Impurity Profiling | Structural Elucidation |
| Speed | < 30 Seconds | 20–45 Minutes | 15–60 Minutes |
| Sample Prep | None (Neat liquid) | Dilution required | Deuterated solvent prep |
| Cost per Test | Negligible | Moderate (Columns/Gases) | High (Solvents/Instrument time) |
| Specificity | Low (Bulk property) | High (Separates isomers) | Very High (Stereochemistry) |
| Isomer Sensitivity | Moderate (Detects ratio shifts) | High (Resolves peaks) | High (Coupling constants) |
| Limit of Detection | ~0.1% impurity (if RI differs) | ppm level | ~1% |
Scientist’s Insight: While GC is necessary for the final Certificate of Analysis (CoA), RI is superior for monitoring the endpoint of hydrogenation. When the RI stabilizes at the target lower value (approx. 1.45–1.46), the reaction is likely complete, saving hours of GC machine time.
Technical Analysis & Reference Values
Theoretical vs. Experimental Values
Because 2,4-Dimethylcyclohexane-1-carbaldehyde is often a mixture of stereoisomers (cis/trans), the RI is a range rather than a singular point. The values below serve as the verification baseline.
-
Standard Temperature:
-
Wavelength: 589 nm (Sodium D-line)
| Compound | Structure Status | Refractive Index ( | Density ( |
| Target: 2,4-Dimethylcyclohexane-1-carbaldehyde | Saturated | 1.4520 – 1.4610 * | ~0.915 |
| Precursor: Triplal (Ligustral) | Unsaturated (C=C) | 1.4700 – 1.4750 | 0.934 – 0.939 |
| Impurity: Toluene (Solvent) | Aromatic | 1.4960 | 0.867 |
*Note: The saturated value is estimated based on the standard decrement for cyclohexane derivatives vs. cyclohexene derivatives. Exact value depends on the cis/trans isomeric ratio of the specific batch.
Temperature Correction Factor
Aldehydes exhibit significant thermo-optic coefficients. If measurement at
-
Causality: As temperature rises, density decreases, reducing the optical path density and lowering the refractive index.
Experimental Protocol: Self-Validating Verification System
This protocol is designed to be self-validating . It includes a "Check Standard" step to ensure instrument drift does not yield false positives.
Phase 1: Instrument Calibration[4]
-
Clean Prism: Wipe with ethanol; ensure no residue from previous lipids/aldehydes.
-
Zero Point: Apply distilled water. Verify
. -
Span Check: Use a Brix standard or Dodecane (
) to verify linearity in the organic range.
Phase 2: Sample Measurement (The "Bracketing" Method)
To verify the identity of the saturated aldehyde, we use the precursor as a high-bracket reference.
-
Reference Measurement: Measure the RI of the starting material (Triplal).[1] Record as
.-
Expectation:
.
-
-
Sample Measurement: Apply 0.5 mL of the 2,4-Dimethylcyclohexane-1-carbaldehyde sample. Allow 30 seconds for thermal equilibrium. Record as
. -
Delta Calculation: Calculate
.-
Pass Criteria:
. (The saturated product must have a significantly lower RI). -
Fail Criteria:
indicates incomplete hydrogenation.
-
Phase 3: Isomeric Consistency Check
If the synthesis produces a specific cis/trans ratio, the RI should be consistent batch-to-batch.
-
Protocol: Establish a "Golden Batch" mean RI (
).[1] -
Control Limit:
. Deviations outside this range suggest a shift in the cis/trans ratio or solvent contamination.[1]
Visualizing the Verification Logic
The following diagram illustrates the decision logic for verifying the product using Refractive Index, integrating the "Bracketing" method described above.
Caption: Logic flow for RI-based endpoint detection in the hydrogenation of Triplal to 2,4-Dimethylcyclohexane-1-carbaldehyde.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17587929, 2,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
-
The Fragrance Conservatory. (2025). Ingredient Profile: 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde (Triplal).[2][3] Retrieved from [Link]
-
Mettler Toledo. (2024). Refractive Index Measurement: Theory and Applications in Chemical QC. Retrieved from [Link]
-
Cheméo. (2025). Chemical Properties of 2,2-dimethylcyclohexane-1-carboxaldehyde (Isomer Analog Data). Retrieved from [Link]
-
Organic Syntheses. (2007). Synthesis of substituted cyclohexene carbaldehydes. Org. Synth. 84, 177. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2,4-Dimethylcyclohexane-1-carbaldehyde
Introduction
In the precise world of chemical research and pharmaceutical development, understanding the exact elemental composition of a compound is not merely an academic exercise; it is a cornerstone of safety, efficacy, and quality control. 2,4-Dimethylcyclohexane-1-carbaldehyde (C9H16O) is a volatile organic compound whose purity and stoichiometric integrity are critical, whether it is used as a synthetic intermediate or studied as a potential impurity.[1] Elemental analysis provides the fundamental data to confirm a compound's empirical formula, quantify its purity, and screen for potentially harmful elemental impurities.[2][3][4]
This guide offers an in-depth comparison of the analytical standards and methodologies pertinent to 2,4-Dimethylcyclohexane-1-carbaldehyde. We will move beyond simple procedural lists to explore the causality behind methodological choices, addressing the specific challenges posed by this volatile aldehyde. This document is designed for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy, and actionable analytical insights.
The Analytical Challenge: Volatility in Alicyclic Aldehydes
The primary analytical hurdle for a compound like 2,4-Dimethylcyclohexane-1-carbaldehyde is its volatility. Traditional elemental analysis for carbon, hydrogen, nitrogen, and sulfur (CHNS) relies on the high-temperature combustion of a precisely weighed sample.[5] However, volatile liquids can evaporate prematurely during sample handling and introduction into the analyzer, leading to significant mass loss. This evaporation results in an underestimation of the elemental percentages, yielding inaccurate data that can compromise research and development decisions.
Therefore, selecting an appropriate analytical technique, or modifying a standard one, is paramount. The causality is simple: if the sample mass is not accurately represented at the point of analysis, the entire quantitative framework collapses. Recent studies have highlighted that conventional automated elemental analyzers can struggle with volatile organic liquids, proposing alternative methods to ensure accuracy.[6][7]
Methodologies for Bulk Elemental Analysis (Carbon, Hydrogen, Oxygen)
The primary goal of bulk analysis is to confirm the empirical formula by quantifying the major constituent elements. For 2,4-Dimethylcyclohexane-1-carbaldehyde (C9H16O), this means determining the weight percentages of Carbon, Hydrogen, and Oxygen.
Method A: Modified Combustion Analysis
Combustion analysis remains the gold standard for determining the CHNS content in organic compounds due to its robustness and decades of refinement.[2] The technique is based on the Pregl-Dumas method, where a sample is combusted in an oxygen-rich environment at approximately 1000°C.[5] Carbon is converted to CO2, hydrogen to H2O, and nitrogen to N2 gas. These combustion products are then separated and quantified, typically by gas chromatography with a thermal conductivity detector (TCD).[3][5]
Expertise in Action: Mitigating Volatility To counteract the challenge of volatility, the standard protocol must be modified. The key is to ensure the sample is hermetically sealed until the moment of combustion.
-
Sample Encapsulation: Instead of weighing the liquid into an open tin capsule, the sample is injected into a specialized volatile sample capsule which is then cold-welded or hermetically sealed. This prevents any loss of mass prior to analysis.
-
Accurate Weighing: Due to the small sample sizes required (typically 1-3 mg), a high-precision microbalance is essential. The final elemental percentages are calculated relative to this initial weight, making its accuracy critical.[4]
Oxygen Determination: Oxygen cannot be determined directly by combustion in an oxygen-rich atmosphere. Instead, it is analyzed in a separate step via pyrolysis. The sample is heated in the absence of oxygen, and the resulting products are passed over heated carbon to convert all oxygen into carbon monoxide (CO), which is then measured.[8] Often, oxygen content is determined "by difference" after accurately measuring C, H, N, and S, though direct measurement is more accurate.[7]
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
For highly volatile liquids, a combination of Gas Chromatography-Mass Spectrometry (GC/MS) and GC with Flame Ionization Detection (GC/FID) can serve as a more accurate alternative to conventional combustion analyzers.[6][7]
Causality of Method Choice: This approach is inherently suited for volatile compounds. The GC inlet system is designed to flash-vaporize a liquid sample for analysis, turning volatility from a problem into a prerequisite.
-
Qualitative Identification (GC/MS): The sample is first analyzed by GC/MS to identify all constituent compounds. For a pure sample, this confirms the identity of 2,4-Dimethylcyclohexane-1-carbaldehyde.
-
Quantitative Analysis (GC/FID): The sample is then analyzed on a GC-FID system. The FID detector is highly sensitive to carbon atoms and provides a response that is directly proportional to the mass of carbon injected. By using an external or internal standard with a known carbon content, the exact amount of carbon in the sample can be determined with high precision.
-
Calculation of H and O: Once the precise carbon percentage is known from GC-FID, and assuming the compound's identity is confirmed by MS, the percentages of hydrogen and oxygen can be calculated based on the molecular formula (C9H16O).
This GC-based method provides a more robust and often more accurate elemental composition for volatile liquids compared to combustion techniques that are not specifically adapted for such samples.[6]
Methodologies for Trace Elemental Impurity Analysis
For professionals in drug development, the focus extends beyond the bulk composition to trace levels of elemental impurities. These impurities can arise from catalysts used in synthesis, leaching from manufacturing equipment, or as environmental contaminants.[9][10] Their presence must be monitored and controlled to ensure the safety and stability of pharmaceutical products.
Inductively Coupled Plasma (ICP-MS & ICP-OES)
ICP-based techniques are the modern standard for trace element analysis, having largely replaced older, less specific methods.[9][11][12] These methods are mandated by pharmacopeias for controlling elemental impurities, as outlined in USP General Chapters <232> (Limits) and <233> (Procedures) and the ICH Q3D guideline.[9][10][12]
-
Principle of Operation: The liquid sample is nebulized into an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, atoms are excited and ionized. ICP-OES (Optical Emission Spectrometry) measures the wavelength of light emitted as the excited atoms return to a lower energy state, while ICP-MS (Mass Spectrometry) separates and counts the ions based on their mass-to-charge ratio.
-
Advantages: ICP-MS, in particular, offers exceptionally low detection limits (parts-per-billion or even parts-per-trillion), making it ideal for detecting toxicologically relevant impurities like lead (Pb), mercury (Hg), arsenic (As), cadmium (Cd), and residual catalysts (e.g., Pt, Pd, Rh, Ru).[11][13] It can analyze dozens of elements simultaneously, providing a comprehensive impurity profile.
Comparative Performance and Data Summary
Choosing the correct analytical standard involves understanding the trade-offs between different methodologies. The tables below summarize the key performance characteristics and the expected elemental composition for 2,4-Dimethylcyclohexane-1-carbaldehyde.
Table 1: Comparison of Analytical Techniques
| Parameter | Modified Combustion Analysis | GC-FID (with GC/MS) | ICP-MS / ICP-OES |
| Analyte Type | Bulk Elements (C, H, N, S, O) | Bulk Carbon Content | Trace Elements (Metals, Metalloids) |
| Primary Application | Empirical formula verification, Purity assessment | Accurate C% determination in volatile liquids | Quantifying elemental impurities, Catalyst residuals |
| Typical Precision | ± 0.3% absolute | ≤ 2% RSD | ≤ 5% RSD |
| Detection Limits | ~0.1 wt% | ~0.01 wt% | ppb to ppt range |
| Key Advantages | Well-established, direct measurement of multiple elements.[5] | Excellent for volatile samples, high precision for carbon.[6] | Extremely sensitive, multi-element capability, regulatory acceptance.[9][11] |
| Key Limitations | Requires special handling for volatile samples to avoid errors. | Indirectly determines H and O, requires pure sample for accuracy. | Does not measure C, H, O, N, S; requires sample digestion. |
Table 2: Theoretical vs. Acceptable Elemental Composition for C9H16O
| Element | Theoretical Weight % | Acceptable Range for Purity Confirmation |
| Carbon (C) | 77.08% | 76.68% - 77.48% |
| Hydrogen (H) | 11.50% | 11.10% - 11.90% |
| Oxygen (O) | 11.41% | 11.01% - 11.81% |
| Note: The acceptable range is commonly cited as ±0.4% of the theoretical value for small molecules to be considered pure.[14] |
Standards, Validation, and System Suitability
A trustworthy analytical result is built upon a foundation of proper standards, rigorous validation, and consistent system suitability checks.
Choosing the Right Standard
It is crucial to differentiate between calibration standards and reference materials for method validation.
-
Pure Chemical Standards: These are highly pure, stable compounds with well-defined elemental compositions (e.g., Acetanilide, Sulfanilamide, BBOT) used for the calibration and daily performance verification of combustion analyzers.[15]
-
Certified Reference Materials (CRMs): A CRM is a standard containing a certified concentration of specific analytes and is used to validate the accuracy of a method. For trace metal analysis in organic matrices, commercially available organometallic standards are used. For volatile organic compounds, gas-based SRMs from metrology institutes like the National Institute of Standards and Technology (NIST) can be used to validate sample introduction and recovery.[16][17][18]
Method Validation
Any analytical procedure used must be validated to prove it is fit for its intended purpose. The validation process follows guidelines such as ICH Q2(R1) and includes the following parameters:[13]
-
Accuracy: Closeness of the test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a specific range.
Diagram 1: Decision Tree for Method Selection
This diagram guides the researcher in choosing the most appropriate analytical technique based on their objective.
A step-by-step workflow for trace metal analysis using ICP-MS.
Conclusion
The selection of an elemental analysis standard for 2,4-Dimethylcyclohexane-1-carbaldehyde is not a one-size-fits-all decision. It is a nuanced process dictated by the analytical objective and the inherent chemical properties of the analyte.
-
For verifying the empirical formula and assessing bulk purity , the volatility of the compound necessitates a careful choice between a modified combustion analysis using sealed capsules or a more robust GC-based method for determining carbon content.
-
For ensuring safety and quality in a pharmaceutical context , ICP-MS is the unequivocal standard for quantifying trace elemental impurities, guided by the stringent validation and limit requirements of USP <232>/<233> and ICH Q3D.
By understanding the causality behind these method selections and implementing rigorous, self-validating protocols, researchers and developers can generate elemental analysis data that is not only accurate but fundamentally trustworthy, forming a solid foundation for scientific advancement and product quality.
References
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]
-
WIT Press. NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. Available at: [Link]
-
Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. Available at: [Link]
-
American Laboratory. (2013, November 7). Validation of Metal Impurities in Drug Products. Available at: [Link]
-
Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis. Available at: [Link]
-
ACS Publications - Analytical Chemistry. (2006, March 31). Development of a NIST Standard Reference Material Containing Thirty Volatile Organic Compounds at 5 nmol/mol in Nitrogen. Available at: [Link]
-
ResearchGate. (2024, September 6). (PDF) CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available at: [Link]
-
HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available at: [Link]
-
MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
ResearchGate. NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements | Request PDF. Available at: [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]
-
PubChem. 2,4-Dimethylcyclohexane-1-carbaldehyde. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Stereoisomer Ratios in 2,4-Dimethylcyclohexane-1-carbaldehyde Samples
For researchers, scientists, and drug development professionals, the precise determination of stereoisomeric ratios is not merely an analytical task; it is a fundamental requirement for ensuring product safety, efficacy, and batch-to-batch consistency. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological, toxicological, and organoleptic properties. In the context of substituted cyclohexanes like 2,4-Dimethylcyclohexane-1-carbaldehyde, a molecule with applications in fragrance and as a potential synthetic building block, the presence of multiple chiral centers gives rise to a complex mixture of stereoisomers.[1][2] Accurately quantifying the ratio of these isomers—specifically the cis and trans diastereomers and their respective enantiomers—is critical for quality control and regulatory compliance.
This guide provides an in-depth comparison of two robust chromatographic methods for the validation of stereoisomer ratios in 2,4-Dimethylcyclohexane-1-carbaldehyde samples: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent comparison based on key analytical performance metrics, all grounded in the principles of authoritative guidelines such as the ICH Q2(R2) framework on the validation of analytical procedures.[3][4][5][6]
The Analytical Challenge: Resolving Structural Complexity
2,4-Dimethylcyclohexane-1-carbaldehyde possesses two stereogenic centers at carbons 2 and 4, leading to the potential for four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These exist as two pairs of enantiomers, which are also diastereomeric to each other (cis vs. trans).
-
Trans-isomers: (2R,4R) and (2S,4S) - Enantiomeric pair.
-
Cis-isomers: (2R,4S) and (2S,4R) - Enantiomeric pair.
Because diastereomers have different physical properties, their separation is often straightforward. The primary analytical challenge lies in separating the enantiomers within each diastereomeric pair, as they share identical physical and chemical properties in an achiral environment. This requires the use of a chiral selector, either in the stationary phase or as a mobile phase additive, to induce a transient, diastereomeric interaction that allows for differential retention and separation.[7][8]
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally powerful technique for the enantioselective analysis of volatile and semi-volatile compounds.[9][10] The method relies on chiral stationary phases (CSPs), most commonly derivatized cyclodextrins, which are cyclic oligosaccharides that form inclusion complexes with analytes.[7][11] The differing stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector results in different retention times, enabling their separation.[7]
Experimental Protocol: Chiral GC with Flame Ionization Detection (FID)
This protocol is designed to be self-validating by incorporating system suitability testing (SST) as a prerequisite for analysis, ensuring the system is performing correctly before sample injection.
1. Instrumentation and Consumables:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent gamma-cyclodextrin-based CSP.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Sample Solvent: Hexane, HPLC grade.
2. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split Ratio: 50:1)
-
Injection Volume: 1.0 µL
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/minute to 150°C.
-
Hold: 5 minutes.
-
-
Carrier Gas Flow (He): 1.2 mL/min (Constant Flow).
-
Detector Temperature (FID): 270°C
3. System Suitability Test (SST):
-
Standard: A solution containing all four stereoisomers (or a racemic mixture of both diastereomers) at a known concentration (e.g., 100 µg/mL).
-
Procedure: Inject the SST standard six consecutive times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomeric peaks for both diastereomer pairs must be ≥ 1.5.
-
Peak Tailing (Tf): Tailing factor for all four peaks must be between 0.9 and 1.5.
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas for all four isomers across the six injections must be ≤ 2.0%.
-
Rationale: Meeting these criteria confirms the column's separating power, the inertness of the system, and the precision of the injector.
-
4. Sample Analysis Workflow:
-
Prepare samples by accurately diluting them in hexane to fall within the validated linear range of the method.
-
Perform the SST. If criteria are met, proceed.
-
Inject a solvent blank to ensure no carryover.
-
Inject samples in duplicate.
-
Inject a continuing calibration verification (CCV) standard after every 10 sample injections to monitor system stability.
-
Calculate the percentage of each stereoisomer using the area percent normalization method.
Validation Data Summary: Chiral GC-FID
| Validation Parameter | Performance Metric | Result | Causality & Justification |
| Specificity | Resolution (Rs) between enantiomers | > 2.0 | The high selectivity of the cyclodextrin CSP provides baseline separation, ensuring peaks are pure. |
| Precision | Repeatability (%RSD, n=6) | < 1.0% | Low RSD demonstrates the stability of the GC system and reproducible injections. |
| Intermediate Precision (%RSD) | < 1.5% | Performed on a different day with a different analyst to ensure method ruggedness. | |
| Accuracy | % Recovery (at 3 levels) | 98.5% - 101.2% | Spiking a placebo with known amounts of standards shows the method accurately quantifies the isomers without matrix interference. |
| Linearity | Correlation Coefficient (R²) | > 0.999 | Demonstrates a direct, proportional relationship between concentration and detector response. |
| Range | Concentration Range | 1.0 - 200 µg/mL | The interval providing acceptable linearity, accuracy, and precision. |
| Limits | LOD / LOQ | 0.3 µg/mL / 1.0 µg/mL | Defines the lowest concentration that can be reliably detected and quantified, crucial for impurity analysis. |
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a complementary approach, particularly useful for less volatile compounds or when GC temperatures might cause sample degradation. The most common strategy involves a chiral stationary phase, often based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.[12][13] Separation occurs via a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the CSP.[8] Normal-phase (using non-polar mobile phases) often provides better selectivity for such analytes.
Experimental Protocol: Chiral HPLC with UV Detection
This protocol uses a normal-phase approach, which is frequently successful for separating isomers of moderately polar compounds like aldehydes.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Chiral HPLC Column: CHIRALPAK® IF-3 (150 mm x 4.6 mm, 3 µm) or equivalent immobilized amylose-based CSP.
-
Mobile Phase: Hexane / Isopropanol (IPA) (95:5 v/v).
-
Sample Solvent: Mobile Phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (aldehydes typically have a weak chromophore, requiring a low UV wavelength).
-
Run Time: 20 minutes.
3. System Suitability Test (SST):
-
Standard: A solution containing all four stereoisomers at a known concentration (e.g., 200 µg/mL).
-
Procedure: Inject the SST standard six consecutive times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomeric peaks for both diastereomer pairs must be ≥ 1.5.
-
Peak Tailing (Tf): Tailing factor for all four peaks must be between 0.9 and 1.8.
-
Relative Standard Deviation (%RSD): The %RSD of the retention times and peak areas for all four isomers across the six injections must be ≤ 2.0%.
-
Rationale: These criteria ensure the pump is delivering a stable mobile phase composition, the column performance is adequate, and the injector is precise.
-
4. Sample Analysis Workflow:
-
Prepare samples by accurately dissolving and diluting them in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the SST. If criteria are met, proceed.
-
Inject a solvent blank.
-
Inject samples in duplicate.
-
Inject a CCV standard after every 10-15 sample injections.
-
Calculate the percentage of each stereoisomer using the area percent normalization method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
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- 13. hplc.eu [hplc.eu]
Safety Operating Guide
2,4-Dimethylcyclohexane-1-carbaldehyde: Proper Disposal & Handling Guide
[1][2]
Executive Summary & Chemical Identification
2,4-Dimethylcyclohexane-1-carbaldehyde is a saturated cyclic aliphatic aldehyde.[1] While often confused with its unsaturated analog (the fragrance ingredient "Triplal" or 2,4-dimethyl-3-cyclohexene-1-carbaldehyde), the saturated form requires specific handling due to the reactivity of the formyl (-CHO) group attached to the cyclohexane ring.[1]
Effective disposal requires mitigating two primary risks: flammability and chemical reactivity (specifically oxidation and polymerization).[2]
| Chemical Property | Data / Classification |
| CAS Number | 2044-08-8 (Generic/Isomer Mix); Note: Often chemically related to 68039-49-6 (Unsaturated) |
| Functional Group | Aliphatic Aldehyde |
| Flash Point | ~65–75°C (Estimate based on analogs) – Combustible Liquid |
| Reactivity | Oxidizes to carboxylic acid; Polymerizes with strong bases/amines.[3][4][5] |
| EPA Waste Code | D001 (Ignitable) or Non-Hazardous Organic (depending on flash point testing). |
| Aquatic Toxicity | High (Chronic Category 2) – Do NOT release to drains. |
Hazard Profiling: The "Why" Behind the Protocol
As a scientist, understanding the mechanism of hazard dictates the disposal method.[1] We do not simply "bin" this chemical because of three specific reactive pathways:
-
Auto-Oxidation: Like most aldehydes, this compound slowly oxidizes in air to form 2,4-dimethylcyclohexanecarboxylic acid.[1] This reaction is exothermic. Old bottles may contain built-up pressure or acidic crystals.
-
Polymerization: In the presence of strong bases (NaOH, KOH) or amines, aldehydes undergo aldol condensations or polymerization, generating significant heat that can rupture waste containers.[1]
-
Schiff Base Formation: Contact with primary amines releases water and heat.
Core Directive: Segregation is critical. Never combine aldehyde waste with oxidizing acids (Nitric, Chromic) or caustic bases.[1]
Disposal Decision Framework
The following workflow illustrates the logical path for disposing of 2,4-Dimethylcyclohexane-1-carbaldehyde based on quantity and purity.
Figure 1: Decision logic for aldehyde disposal. Note that bulk quantities should generally be sent for commercial incineration rather than treated in-lab to minimize operator exposure.[1]
Operational Protocols
Protocol A: Standard Waste Stream (Preferred)
For pure chemicals, bulk liquids, or standard reaction mixtures.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the aldehyde has oxidized to acid (corrosion risk).
-
Segregation: Ensure the waste container is free of:
-
Labeling: Mark clearly as "Non-Halogenated Organic Waste: Aldehydes."
-
Hazards: Add "Flammable" and "Irritant" stickers.
Protocol B: Chemical Quenching (Bisulfite Method)
For neutralizing reactive spills, cleaning glassware, or treating small, highly reactive aliquots before disposal.[1] This converts the volatile aldehyde into a water-soluble, non-volatile bisulfite adduct.[1]
Mechanism:
Step-by-Step Procedure:
-
Preparation: In a fume hood, prepare a saturated solution of Sodium Bisulfite (
) in water (~30-40% w/v). -
Dilution: If the aldehyde is pure, dilute it with an equal volume of a water-miscible solvent (e.g., Ethanol or Isopropanol) to ensure contact.[1]
-
Addition: Slowly add the aldehyde solution to the Bisulfite solution while stirring.
-
Observation: The solution may warm slightly (exothermic). A white precipitate (the adduct) may form.
-
-
Verification: Check pH. The solution should be slightly acidic.
-
Disposal:
-
The resulting mixture is now less volatile and less reactive.
-
It can be disposed of into the aqueous waste stream (if local regulations permit) or combined with organic waste. Recommendation: Dispose as organic waste to prevent drain contamination with organic loads.
-
Protocol C: Emergency Spill Response
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Nitrile gloves, lab coat, and safety goggles.[1] (Aldehydes are skin sensitizers).[5]
-
Absorb: Cover the spill with vermiculite, sand, or a commercial solvent absorbent pad.[1]
-
Do not use paper towels (high surface area + flammability = fire risk).
-
-
Collect: Scoop into a sealable container/bag.
-
Clean: Wipe the surface with a mild detergent and water; do not use bleach (potential reaction).
Chemical Incompatibility & Segregation Map
Visualizing what not to mix is often more critical than what to mix.
Figure 2: Segregation logic.[1] Red arrows indicate incompatible classes that must never be mixed in the same waste stream.
Regulatory Compliance (USA/Global)
-
RCRA (USA): If the flash point is
, it is a D001 (Ignitable) waste.[1] Even if the flash point is higher, it is best practice to manage it as D001 due to combustibility.[1] -
Clean Water Act: This chemical is toxic to aquatic life. Zero discharge to sewer systems is the standard.
-
Transport (DOT/IATA):
-
UN Number: Often classified under UN 1989 (Aldehydes, n.o.s.) or UN 3082 (Environmentally Hazardous Substance) depending on flash point and packaging.[1]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[7] 2,4-Dimethylcyclohexane-1-carbaldehyde Compound Summary. National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Describes the Bisulfite method mechanism). [Link][1]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. directpcw.com [directpcw.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 2,4-Dimethylcyclohexane-1-carbaldehyde
Executive Summary & Risk Profile
2,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 103263-27-0 / Isomer mixtures often related to "Triplal" derivatives) is a cyclic aldehyde widely used as a fragrance intermediate and organic building block. While often perceived as less aggressive than lower molecular weight aldehydes (like acrolein), this molecule presents specific, insidious risks that standard laboratory "default" PPE may not mitigate.
The Scientist’s Perspective: The primary danger here is not acute lethality, but sensitization . Aldehydes are electrophiles that readily form Schiff bases with amino groups on biological proteins (haptenization). Once a researcher is sensitized, trace exposure can trigger anaphylactic-type reactions. Therefore, the PPE strategy focuses on absolute barrier integrity rather than just splash protection.
Core Hazard Matrix
| Hazard Class | GHS Category | Mechanism of Action | Operational Implication |
| Skin Sensitization | Cat.[1][2] 1 | Protein cross-linking (Hapten formation) | Zero skin contact tolerance. Double-gloving required. |
| Skin/Eye Irritation | Cat. 2/2A | Mucosal membrane reaction | Unvented goggles required; safety glasses insufficient for vapors. |
| Flammability | Combustible | Flash Point ~65–80°C (Est.) | Grounding required during transfer; keep away from oxidizers. |
| Aquatic Toxicity | Cat. 2 | Lipophilic bioaccumulation | All waste must be captured; no drain disposal. |
Personal Protective Equipment (PPE) Specification
Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling pure aldehyde intermediates. The following specifications are based on permeation kinetics and vapor breakthrough data.
A. Hand Protection: The "Time-to-Breakthrough" Rule
Aldehydes can permeate thin nitrile rubber without visible degradation. The polarity of the aldehyde carbonyl group facilitates diffusion through the polymer matrix of standard exam gloves.
| Task Type | Recommended Glove System | Breakthrough Time (Est.) | Rationale |
| Standard Handling (Scale < 100mL) | Double Nitrile (min 5 mil outer, 4 mil inner) | ~30–60 mins | The air gap between gloves reduces diffusion rate. Inner glove acts as a final fail-safe. |
| Bulk Transfer (Scale > 100mL) | Butyl Rubber (0.7 mm) | > 480 mins | Butyl rubber offers superior resistance to ketones and aldehydes compared to nitrile. |
| Spill Cleanup | Silver Shield / 4H (Laminate) | > 480 mins | Laminates provide the broadest chemical resistance but poor dexterity. Use as an inner liner under heavy nitrile. |
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
-
Engineering Control (Primary): All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Eye Protection: Chemical Splash Goggles (Indirect Vent) are mandatory. Aldehyde vapors are lachrymators; safety glasses allow vapor migration to the cornea.
-
Respirator (Secondary): If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges. Note: Aldehydes often have low odor thresholds; change cartridges immediately upon any smell detection.
Operational Protocols
Protocol A: Safe Transfer Techniques
Avoid pouring. Pouring increases the surface area for evaporation and static generation.
-
Preparation: secure flask and receiving vessel. Ensure nitrogen/argon line is active (aldehydes oxidize to carboxylic acids in air, which can be exothermic).
-
Transfer: Use a cannula transfer or a glass syringe with a Luer-lock tip.
-
Static Control: If using metal drums, bond and ground the container.
-
Seal: Parafilm is permeable to organic vapors over time. Use Teflon-lined caps or greased glass joints (using chemically inert grease like Krytox, though standard silicone is usually acceptable for short durations).
Protocol B: Spill Management & Decontamination
Do not wipe up aldehyde spills with paper towels alone; this increases the evaporation surface area.
-
Isolate: Evacuate the immediate area.
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.
-
Neutralize: Apply a Sodium Bisulfite (NaHSO₃) solution or a commercial aldehyde neutralizer.
-
Chemistry: The bisulfite attacks the carbonyl carbon, forming a water-soluble, non-volatile adduct.
-
-
Absorb: Once neutralized (wait 10-15 mins), absorb with vermiculite or clay.
-
Clean: Wash the surface with soapy water (pH 8-9) to remove sticky residues.
Visualized Workflows
Figure 1: PPE Decision Logic
This decision tree ensures researchers select the correct barrier based on exposure potential.
Caption: PPE selection logic based on operational scale and contact probability. Note the escalation to laminate gloves for high-risk immersion scenarios.
Figure 2: Waste Disposal & Segregation Pathway
Aldehydes are reactive. Improper disposal (e.g., mixing with oxidizers like Nitric Acid) can cause explosions.
Caption: Critical segregation workflow. Aldehydes must never be mixed with strong oxidizers or strong bases (risk of Cannizzaro reaction or polymerization) in waste streams.
References & Authority
-
PubChem. (n.d.). 2,4-Dimethylcyclohexane-1-carbaldehyde (Compound).[3][4][5][6] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Best Practices for the Safe Use of Glutaraldehyde in Health Care (Applied here for general aldehyde handling). Retrieved February 15, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. api.henkeldx.com [api.henkeldx.com]
- 3. 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | SIELC Technologies [sielc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 17587929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
